molecular formula C9H18O2 B11828435 (R)-6-Methyloctanoic acid

(R)-6-Methyloctanoic acid

Cat. No.: B11828435
M. Wt: 158.24 g/mol
InChI Key: GPOPHQSTNHUENT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-6-Methyloctanoic acid (CAS 97749-11-6) is a chiral, medium-chain fatty acid with a molecular formula of C9H18O2 and a molecular weight of 158.24 g/mol . This compound is of significant interest in antimicrobial research, as it serves as a key lipid side chain component in the structure of naturally occurring polymyxin antibiotics . Polymyxins, such as Polymyxin B and Colistin (Polymyxin E), are decapeptides that act as surfactants to disrupt the integrity of bacterial membranes . They are recognized as a critical last-line therapy for serious infections caused by multi-drug resistant Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii . The specific stereochemistry and structure of the fatty acid side chain, exemplified by this compound, are crucial for the antibiotic's mechanism of action, which involves interaction with lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria . Research into novel polymyxin derivatives and related compounds often involves analogs of this fatty acid chain to optimize antibiotic potency and reduce potential nephrotoxicity . Furthermore, studies on medium-chain fatty acids, including branched compounds, have also explored their potential in seizure control models, highlighting a diverse range of biochemical research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(6R)-6-methyloctanoic acid

InChI

InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m1/s1

InChI Key

GPOPHQSTNHUENT-MRVPVSSYSA-N

Isomeric SMILES

CC[C@@H](C)CCCCC(=O)O

Canonical SMILES

CCC(C)CCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Distinguishing Isomeric Scaffolds: A Comparative Analysis of 6-Methyloctanoic Acid and Ethyl 4-Methyloctanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In chemical research and development, seemingly minor structural variations can lead to profoundly different physicochemical properties, biological activities, and applications. This guide provides an in-depth technical comparison of two C9 branched-chain aliphatic isomers: 6-methyloctanoic acid and ethyl 4-methyloctanoate. While both share the same number of carbon and hydrogen atoms, the position of the methyl branch and the nature of the oxygen-containing functional group create two distinct chemical entities. This paper will dissect their structural differences, outline distinct synthetic strategies, provide detailed protocols for their analytical differentiation, and compare their divergent applications in fields ranging from pest management to the flavor and fragrance industry.

Core Molecular Architecture and Physicochemical Properties

The foundational differences between 6-methyloctanoic acid and ethyl 4-methyloctanoate stem from two key structural features: the functional group (carboxylic acid vs. ethyl ester) and the location of the methyl branch (position 6 vs. position 4).

  • 6-Methyloctanoic Acid is a branched-chain fatty acid. The terminal carboxylic acid group (-COOH) imparts polarity, hydrogen-bonding capability, and acidic properties.

  • Ethyl 4-Methyloctanoate is an ethyl ester. The ester group (-COOEt) is significantly less polar than a carboxylic acid, lacks a proton-donating hydroxyl group, and acts as a hydrogen-bond acceptor only.

These structural distinctions directly influence their physical properties, as summarized below.

Property6-Methyloctanoic AcidEthyl 4-MethyloctanoateRationale for Difference
IUPAC Name 6-methyloctanoic acid[1]ethyl 4-methyloctanoate[2]Different functional group and branch position.
CAS Number 504-99-4[1]56196-53-3[2][3]Unique identifiers for distinct chemical substances.
Molecular Formula C₉H₁₈O₂[1]C₁₁H₂₂O₂[3]The ester contains an additional ethyl group (C₂H₅).
Molecular Weight 158.24 g/mol [1]186.29 g/mol [2][3]Reflects the difference in their molecular formulas.
Functional Group Carboxylic AcidEthyl EsterDefines the primary chemical reactivity and properties.
Boiling Point 253.4 °C at 760 mmHg (for isomer 7-methyloctanoic acid)~195-200 °C (Estimated)The carboxylic acid's ability to form strong hydrogen-bond dimers significantly increases its boiling point compared to the less polar ester.
Acidity (pKa) ~4.8-5.0 (Estimated)Not ApplicableOnly the carboxylic acid has an acidic proton.
Odor Profile Fatty, waxyFruity, floral[3][4]Esters are well-known for their pleasant, fruity aromas, while short-chain fatty acids often have less desirable "fatty" or "cheesy" notes.

Strategic Synthesis: Pathways and Rationale

The synthesis of these two molecules requires distinct chemical strategies tailored to the target functional group and branching pattern. The choice of methodology is dictated by starting material availability, desired yield, and scalability.

Synthesis of Ethyl 4-Methyloctanoate via Malonic Ester Synthesis and Krapcho Decarboxylation

A robust and industrially viable method for synthesizing ethyl 4-methyloctanoate involves a malonic ester synthesis followed by a Krapcho decarboxylation.[5][6] This approach provides high purity and good yields.[5]

Causality Behind the Experimental Choices:

  • Malonic Ester Synthesis: This classical method is ideal for forming new carbon-carbon bonds alpha to a carbonyl group. Diethyl malonate is used because its α-protons are acidic (pKa ~13) and easily removed by a strong, non-nucleophilic base like sodium ethoxide to form a stabilized enolate.[3] This enolate then acts as a nucleophile.

  • Alkylating Agent: 1-chloro-2-methylhexane is chosen as the electrophile.[3][5] An iodide salt (e.g., NaI or KI) is often used catalytically to convert the alkyl chloride to the more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the Sₙ2 reaction.[6]

  • Krapcho Decarboxylation: Standard saponification followed by acidic decarboxylation can be harsh. The Krapcho reaction provides a milder method for removing one of the ester groups from the substituted malonate.[5][6] It is typically performed in a polar aprotic solvent (like DMSO or DMF) with a salt (like NaCl) and a small amount of water, which selectively removes one of the ethyl groups and the corresponding carboxylate via an Sₙ2 mechanism on the ethyl group, followed by decarboxylation.[5]

Experimental Protocol:

  • Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diethyl malonate in a suitable anhydrous solvent (e.g., DMF). Add sodium ethoxide portion-wise at 0 °C and stir until a homogenous solution of the enolate is formed.[3]

  • Alkylation: Add 1-chloro-2-methylhexane and a catalytic amount of sodium iodide to the enolate solution.[3][6] Allow the mixture to warm to room temperature and then heat (e.g., to 80-100 °C) until TLC or GC-MS analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction, quench with water, and extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Decarboxylation (Krapcho): To the crude diethyl 2-methylhexylmalonate, add NaCl, water, and N,N-dimethylacetamide.[6] Reflux the mixture (e.g., at 140 °C) for several hours until gas evolution (CO₂) ceases.[6]

  • Purification: After cooling, dilute the mixture with water and hexane. Separate the organic layer, wash, dry, and concentrate. Purify the final product, ethyl 4-methyloctanoate, by fractional distillation under reduced pressure or silica gel column chromatography.[3][5]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Malonic Ester Synthesis cluster_1 Step 2: Krapcho Decarboxylation A Diethyl Malonate + NaOEt B Malonate Enolate A->B Deprotonation D Diethyl 2-methylhexylmalonate B->D SN2 Alkylation C 1-chloro-2-methylhexane C->D E Diethyl 2-methylhexylmalonate F Ethyl 4-methyloctanoate E->F Heat, NaCl, H2O, DMAc Mass_Spec_Fragmentation cluster_acid 6-Methyloctanoic Acid (m/z 158) cluster_ester Ethyl 4-Methyloctanoate (m/z 186) A [C₉H₁₈O₂]⁺˙ A1 m/z 60 (McLafferty) A->A1 A2 m/z 113 (-•COOH) A->A2 B [C₁₁H₂₂O₂]⁺˙ B1 m/z 88 (McLafferty, Base Peak) B->B1 B2 m/z 141 (-•OEt) B->B2 B3 m/z 101 (Branch Cleavage) B->B3

Caption: Key MS Fragments for Differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation. The ¹H and ¹³C spectra are strikingly different.

¹H NMR Protocol:

  • Sample Prep: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer.

Signal6-Methyloctanoic Acid (Predicted)Ethyl 4-Methyloctanoate (Observed)[3]Reason for Difference
-COOH vs -OCH₂CH₃ ~10-12 ppm (1H, broad singlet)~4.12 ppm (2H, quartet) and ~1.26 ppm (3H, triplet) The acidic proton of the COOH group is highly deshielded and its signal is often broad. The ethyl group of the ester gives a classic, coupled quartet-triplet pattern. [7]
α-CH₂ ~2.35 ppm (2H, triplet)~2.30 ppm (2H, multiplet)Protons alpha to the carbonyl are in a similar environment in both molecules.
CH₃ Branch ~0.8-0.9 ppm (3H, doublet)~0.88 ppm (3H, doublet)The methyl branch doublet appears in a similar region, but the rest of the aliphatic "envelope" differs due to the branch position.

¹³C NMR Protocol:

  • Sample Prep: Use the same sample as for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum.

Signal6-Methyloctanoic Acid (Predicted)[8]Ethyl 4-Methyloctanoate (Observed)[3]Reason for Difference
Carbonyl Carbon ~180.3 ppm ~174.2 ppm The carbonyl carbon of a carboxylic acid is typically more deshielded (further downfield) than that of an ester.
Ester Carbons Not Applicable~60.2 ppm (-OCH₂) and ~14.2 ppm (-OCH₂CH₃)These two signals are unique identifiers for the ethyl ester functionality.
Aliphatic Carbons C1-C8 + branch CH₃C1-C8 + branch CH₃ + ethyl CH₃The chemical shifts of the backbone carbons (C1-C8) will differ significantly due to the different substitution patterns.
Infrared (IR) Spectroscopy

IR spectroscopy provides a quick and non-destructive way to distinguish the functional groups.

IR Protocol:

  • Sample Prep: Place a drop of the neat liquid sample between two NaCl or KBr plates.

  • Acquisition: Acquire the spectrum over the range of 4000-600 cm⁻¹.

Vibration6-Methyloctanoic AcidEthyl 4-MethyloctanoateReason for Difference
O-H Stretch ~3300-2500 cm⁻¹ (very broad) AbsentThe hydrogen-bonded hydroxyl group of the carboxylic acid gives an extremely broad and characteristic absorption. Esters lack this group.
C=O Stretch ~1710 cm⁻¹ (strong) ~1735 cm⁻¹ (strong) The carbonyl stretch of a saturated aliphatic ester appears at a higher frequency than that of a hydrogen-bonded carboxylic acid dimer.
C-O Stretch ~1300-1200 cm⁻¹~1250-1150 cm⁻¹ (stronger, more distinct)The C-O stretches in the ester are typically more intense than in the acid.

Applications and Biological Significance

The distinct structures of these isomers lead to entirely different roles in both natural and industrial contexts.

Application Area6-Methyloctanoic AcidEthyl 4-Methyloctanoate
Pest Management Not a known primary attractant.Primary Application : A major component of the aggregation pheromone of the Coconut Rhinoceros Beetle (Oryctes rhinoceros), a significant pest of palm trees. [3][5][9]It is synthesized for use in traps for monitoring and controlling beetle populations. [3][9]
Flavor & Fragrance Used as a synthetic precursor for creating ester-based flavor and fragrance compounds that may have fruity or creamy notes. [10]Used directly as a flavoring and fragrance agent due to its pleasant fruity and floral aroma. [3][4]It is incorporated into perfumes, cosmetics, and food products like beverages and candies. [4]
Other Industrial Uses As a branched-chain fatty acid, it may find use in the synthesis of specialized lubricants, plasticizers, or coatings where branched structures are desired for modifying physical properties. Primarily focused on its pheromonal and fragrance properties.
Natural Occurrence Found in various natural sources as a minor branched-chain fatty acid.A known insect pheromone isolated from multiple beetle species. [3][11]

Conclusion

While 6-methyloctanoic acid and ethyl 4-methyloctanoate are structural isomers, they are fundamentally different molecules with unique chemical identities. 6-methyloctanoic acid behaves as a typical branched-chain fatty acid, characterized by the high polarity and reactivity of its carboxylic acid group. In contrast, ethyl 4-methyloctanoate is a volatile ester, defined by its characteristic fruity aroma and critical role as an insect pheromone. Their differentiation is readily achieved through standard analytical techniques, with mass spectrometry, NMR, and IR spectroscopy each providing unambiguous fingerprints. For researchers in drug development, crop protection, and material science, understanding these distinctions is paramount for successful synthesis, characterization, and application.

References

  • Ethyl 4-methyloctanoate . MySkinRecipes. [Link]

  • How is the structure of ethyl ethanoate consistent with the NMR spectrum? Quora. [Link]

  • 6-Methyloctanoic acid . MySkinRecipes. [Link]

  • US Patent US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
  • Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge . Arkivoc. [Link]

  • 7-METHYLOCTANOIC ACID . Ataman Kimya. [Link]

  • [Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)] . PubMed. [Link]

  • 6-Methyloctanoic acid | C9H18O2 | CID 10447 . PubChem, National Institutes of Health. [Link]

  • JP6553534B2 - Method for producing ethyl 4-methyloctanoate.
  • Oryctalure | C11H22O2 | CID 92058 . PubChem, National Institutes of Health. [Link]

Sources

Technical Monograph: (S)-6-Methyloctanoic Acid (CAS 928-30-3)

[1][2][3]

Executive Summary

6-Methyloctanoic acid (also known as Anteisononanoic acid ) is a branched-chain fatty acid of significant pharmaceutical interest. It serves as the critical hydrophobic acyl tail of Polymyxin B1 and Colistin A (Polymyxin E1) , "last-resort" peptide antibiotics used against multidrug-resistant Gram-negative bacteria.

While the user query specified the (R)- enantiomer, CAS 928-30-3 is definitively assigned to the (S)-enantiomer in global chemical registries (NITE, PubChem, ECHA). The (S)-form is the naturally occurring isomer derived from isoleucine catabolism in Paenibacillus polymyxa. This guide focuses on the properties, synthesis, and biological role of the (S)-isomer (CAS 928-30-3) to ensure alignment with the provided identifier and pharmaceutical relevance.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertyData
Chemical Name (S)-6-Methyloctanoic acid
Common Synonyms Anteisononanoic acid; 6-Methylcaprylic acid
CAS Number 928-30-3 (Specific to (S)-isomer)
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
Chirality (S)-enantiomer (derived from L-isoleucine precursor)
Boiling Point 253.4°C @ 760 mmHg (est.)[1][2]
Density 0.919 g/cm³ @ 25°C
LogP 3.25 (Hydrophobic)
Solubility Soluble in ethanol, DMSO, chloroform; poorly soluble in water
Appearance Colorless to pale yellow oil
Stereochemical Configuration

The stereocenter at C-6 originates from the (S)-2-methylbutyl group of the precursor L-isoleucine . In the biosynthesis of Polymyxins, this chirality is preserved, resulting in the (S)-configuration in the final fatty acid tail. This specific stereochemistry is crucial for the precise packing of the antibiotic into the bacterial outer membrane.

Synthesis & Production Protocols

Production of high-purity (S)-6-methyloctanoic acid is achieved via two primary routes: Biosynthetic Isolation (fermentation) and Asymmetric Chemical Synthesis .

Method A: Asymmetric Chemical Synthesis (Myers Alkylation)

This protocol utilizes a pseudoephedrine auxiliary to enforce stereocontrol, ensuring >98% enantiomeric excess (ee).

Step-by-Step Protocol:

  • Auxiliary Attachment: React pseudoephedrine with propionyl chloride to form the chiral amide.

  • Alkylation: Treat the amide with Lithium Diisopropylamide (LDA) at -78°C to form the enolate.

  • Chain Extension: Add 1-bromo-3-methylpentane (chiral or achiral depending on target) or build the chain via sequential alkylation. Note: For 6-methyloctanoic acid, a convergent route using (S)-2-methyl-1-butanol derivatives is often more direct.

  • Hydrolysis: Cleave the auxiliary using sulfuric acid/dioxane to release the free chiral acid.

  • Purification: Distillation under reduced pressure (bp ~110°C @ 10 mmHg).

Method B: Biosynthetic Pathway (In Vivo)

The natural synthesis in Bacillus species follows the Anteiso-Fatty Acid Pathway .

BiosynthesisIsoleucineL-IsoleucineKetoAcidα-Keto-β-methylvalerateIsoleucine->KetoAcidTransaminationAcylCoA2-Methylbutyryl-CoAKetoAcid->AcylCoADecarboxylationPrimerPrimer Unit(S-configuration)AcylCoA->PrimerInitiationElongationFAS II Elongation(+ 2x Malonyl-CoA)Primer->ElongationCondensationFinal(S)-6-Methyloctanoic Acid(Anteisononanoic Acid)Elongation->FinalThioesterase

Figure 1: Biosynthetic pathway of (S)-6-Methyloctanoic acid starting from L-Isoleucine, preserving the (S)-chirality.

Pharmaceutical Application: Polymyxin B & Colistin[1][10][11]

The primary commercial utility of CAS 928-30-3 is as the N-terminal fatty acyl group of Polymyxin B1 .

Mechanism of Action (MOA)

The (S)-6-methyloctanoic acid tail acts as a "molecular anchor."

  • Electrostatic Attraction: The polycationic peptide ring (Dab residues) binds to the negatively charged phosphate groups of Lipid A on the Gram-negative bacterial outer membrane.

  • Hydrophobic Insertion: The 6-methyloctanoic acid tail penetrates the hydrophobic core of the Lipid A membrane.

  • Disruption: This insertion disrupts the membrane packing, increasing permeability and causing cell death (lysis).

Criticality of the Tail: Studies show that removing the fatty acid tail (forming Polymyxin Nonapeptide) destroys bactericidal activity, though it retains the ability to sensitize bacteria to other antibiotics.[3] The length and branching (anteiso vs. iso) of the tail modulate toxicity and potency.

MOAcluster_PolymyxinPolymyxin B1 Structurecluster_MembraneGram-Negative Outer MembraneTail(S)-6-Methyloctanoic Acid(Hydrophobic Tail)PeptideCyclic Heptapeptide Ring(Polycationic)Tail->PeptideAmide BondLipidALipid A Hydrophobic CoreTail->LipidA2. Membrane Insertion(Critical Step)LPSLipopolysaccharide (LPS)(Negatively Charged)Peptide->LPS1. Electrostatic BindingLysisBacterial Cell LysisLipidA->Lysis3. Membrane Disruption& Cell Death

Figure 2: Mechanism of Action showing the critical insertion role of the 6-methyloctanoic acid tail.

Analytical Protocols

Quality Control Parameters

For pharmaceutical grade raw material (Polymyxin precursor), the following specifications are standard:

TestMethodSpecification
Identification 1H-NMR, IRMatches Reference Standard
Assay (Purity) GC-FID≥ 98.0%
Chiral Purity Chiral GC≥ 99% (S)-enantiomer
Water Content Karl Fischer≤ 0.5%
Refractive Index Refractometer1.432 - 1.436 @ 20°C
GC-MS Characterization[1]
  • Column: DB-WAX or equivalent polar column.

  • Temperature Program: 50°C (2 min) -> 10°C/min -> 240°C (5 min).

  • Mass Spectrum: Characteristic fragments at m/z 74 (McLafferty rearrangement) and m/z 129 (loss of ethyl/methyl fragments consistent with branching).

References

  • National Institute of Technology and Evaluation (NITE). CAS 928-30-3: (S)-6-Methyloctanoic acid. Chemical Risk Information Platform (NITE-CHRIP). Link

  • PubChem. 6-Methyloctanoic acid (Compound).[2][4] National Library of Medicine.[4] Link

  • Velkov, T., et al. (2010). Structure-Activity Relationships of Polymyxin Antibiotics.[3][5] Journal of Medicinal Chemistry.[6] Link

  • CymitQuimica. Octanoic acid, 6-methyl-, (6S)- Properties.[7][8]Link

  • Takeshima, K., et al. (2022). Polymyxin Stereochemistry and Its Role in Antibacterial Activity.[8][3][5] ACS Infectious Diseases.[5] Link

Stereochemistry of Methylated Fatty Acid Pheromones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the stereochemistry of methylated fatty acid pheromones, a class of semiochemicals critical to insect communication and pest management. It addresses the structural complexity of these molecules, where the position and absolute configuration of methyl branches dictate biological activity. The guide details the biosynthetic origins involving methylmalonyl-CoA, advanced analytical methodologies for absolute configuration determination (including chiral GC and Mosher's analysis), and asymmetric synthetic strategies. It is designed for researchers and drug development professionals seeking to leverage stereochemical precision in pheromone-based interventions.

Introduction: The Stereochemical Imperative

In chemical ecology, chirality is not merely a structural feature but a functional switch. Methylated fatty acid pheromones—long-chain aliphatic compounds with one or more methyl branches—exhibit high stereochemical diversity. The biological response to these molecules is strictly governed by the lock-and-key principle of olfactory receptors.

  • Enantiomeric Specificity: Often, only one enantiomer is bioactive (e.g., the (R)-isomer of Trogoderma pheromones).

  • Synergism: In some species, a specific ratio of enantiomers is required for optimal behavioral response (e.g., Gnathotrichus sulcatus sulcatol).[1]

  • Antagonism: The "wrong" enantiomer can actively inhibit the response to the natural pheromone, a phenomenon known as "behavioral antagonism" (e.g., Lymantria dispar disparlure).

Understanding these relationships requires rigorous control over stereochemistry during both isolation and synthesis.

Biosynthetic Origins: Enzymatic Stereocontrol

The structural diversity of methyl-branched fatty acids arises from specific modifications to the canonical fatty acid synthase (FAS) pathway.

Mechanism of Methyl Incorporation

Unlike straight-chain fatty acids derived solely from acetyl-CoA (primer) and malonyl-CoA (extender), methyl-branched pheromones incorporate methylmalonyl-CoA as an extender unit.

  • Substrate Selection: The cytosolic FAS complex selects methylmalonyl-CoA instead of malonyl-CoA at specific cycles of chain elongation.

  • Stereochemistry of Insertion: The condensation enzyme (KS domain) dictates the stereochemistry of the methyl branch. In many insects, this incorporation is highly stereoselective, generating a specific configuration (often R or S depending on the enzyme variant).

  • Post-Biosynthetic Modification: The resulting methyl-branched fatty acid may undergo reduction (to alcohols), oxidation (to aldehydes), or esterification.

Visualization: Biosynthetic Pathway

The following diagram illustrates the divergence from standard fatty acid synthesis to produce methyl-branched pheromones.

Biosynthesis AcetylCoA Acetyl-CoA (Primer) FAS Fatty Acid Synthase (FAS Complex) AcetylCoA->FAS MalonylCoA Malonyl-CoA (Standard Extender) MalonylCoA->FAS Major Path MethylMalonylCoA Methylmalonyl-CoA (Branched Extender) MethylMalonylCoA->FAS Specific Incorporation Condensation Condensation (KS Domain) FAS->Condensation Reduction Reduction Cycle (KR, DH, ER) Condensation->Reduction Reduction->Condensation Chain Elongation StraightChain Straight-Chain Fatty Acid Reduction->StraightChain Malonyl only BranchedChain Methyl-Branched Fatty Acid Reduction->BranchedChain With Methylmalonyl Pheromone Active Pheromone (Alcohol/Aldehyde) BranchedChain->Pheromone Modification (Reductase/Oxidase)

Figure 1: Divergent biosynthetic pathway showing the incorporation of methylmalonyl-CoA to generate chiral methyl branches.

Analytical Challenges & Methodologies

Determining the absolute configuration of minute natural samples (often nanograms) is a primary bottleneck. Standard mass spectrometry (EI-MS) provides structural information but is blind to chirality.

Isolation and Purification
  • Protocol: Solvent extraction (hexane/dichloromethane) followed by fractionation on silica gel or florisil.

  • Critical Step: Separation of the hydrocarbon/pheromone fraction from bulk lipids (triglycerides) to prevent column fouling during high-resolution analysis.

Determination of Absolute Configuration

Two primary methods are employed, often in tandem for cross-validation.

Method A: Chiral Gas Chromatography (GC)
  • Principle: Utilization of cyclodextrin-based stationary phases (e.g., Hydrodex β-3P, Cyclosil-B) that interact differentially with enantiomers.

  • Requirement: Reference standards of known stereochemistry are required to confirm elution order.

  • Limitation: Resolution decreases as the methyl branch moves further from the functional group.

Method B: Derivatization with Chiral Anisotropy Reagents (NMR)
  • Reagent: Mosher's acid chloride (MTPA-Cl) or Methoxyphenylacetic acid (MPA).

  • Mechanism: Reaction with the pheromone alcohol yields diastereomeric esters. The magnetic anisotropy of the phenyl group causes predictable chemical shift differences (

    
    ) in proton NMR (
    
    
    
    H-NMR).
  • Application: By analyzing the sign of

    
     for protons flanking the chiral center, the absolute configuration can be assigned without reference standards.
    
Visualization: Analytical Workflow

AnalyticalWorkflow Sample Crude Insect Extract Purification Flash Chromatography (Silica Gel) Sample->Purification GCMS GC-MS Analysis (Structure ID) Purification->GCMS ChiralGC Chiral GC (Enantiomer Separation) GCMS->ChiralGC If Volatile Derivatization Mosher Ester Synthesis GCMS->Derivatization If Alcohol Config Absolute Configuration Assignment ChiralGC->Config NMR 1H-NMR Analysis (Delta-Delta Calculation) Derivatization->NMR NMR->Config

Figure 2: Integrated analytical workflow for structural and stereochemical assignment of pheromones.

Synthetic Strategies: Asymmetric Construction

To verify biological activity, researchers must synthesize enantiopure standards. Reliance on racemic mixtures can lead to false negatives if one enantiomer is antagonistic.

Evans Aldol & Alkylation
  • Concept: Use of chiral oxazolidinones (Evans auxiliaries) to control the stereochemistry of alpha-methylation.

  • Utility: Excellent for introducing methyl groups adjacent to carbonyls, which can then be reduced or chain-extended.

Myers Alkylation
  • Concept: Utilization of pseudoephedrine amides as chiral auxiliaries.[2]

  • Advantage: Highly crystalline intermediates allow for enantiomeric enrichment via recrystallization, ensuring >99% ee (enantiomeric excess).

Catalytic Asymmetric Hydrogenation
  • Concept: Use of chiral catalysts (e.g., Ru-BINAP) to set stereocenters on unsaturated precursors.

  • Scalability: Preferred for large-scale production of pheromones for pest control (mating disruption).

Structure-Activity Relationships (SAR)

The following table summarizes key examples where stereochemistry dictates pheromone function.

OrganismPheromoneActive IsomerBiological EffectStereochemical Note
Trogoderma spp.[1]Trogodermal(R)-isomerAttractant(S)-isomer is inactive; stereocenter at C-14.
Lymantria disparDisparlure(7R, 8S)-(+)Attractant(7S, 8R)-(-) isomer is a potent antagonist .[1]
Gnathotrichus sulcatusSulcatol65:35 (S):(R)AggregationPure enantiomers are inactive; requires synergistic blend.
Bactrocera oleaeOlean(R)-isomerMale Attractant(S)-isomer attracts females; sex-specific response.[1]
Visualization: Stereochemical Logic

SAR Receptor Olfactory Receptor Response1 Behavioral Activation Receptor->Response1 Correct Fit Response2 Inhibition (Antagonism) Receptor->Response2 Allosteric Interference Response3 No Response Receptor->Response3 Mismatch IsomerR (R)-Isomer IsomerR->Receptor High Affinity IsomerS (S)-Isomer IsomerS->Receptor Low Affinity / Block

Figure 3: Logic flow of receptor-ligand interaction showing how stereoisomers trigger divergent outcomes.

Experimental Protocol: Micro-Derivatization for Configuration

Objective: Determine the absolute configuration of a secondary alcohol pheromone using the Mosher method.

  • Preparation: Dissolve the purified pheromone (approx. 0.5 mg) in dry pyridine (50 µL) in a micro-vial.

  • Acylation: Add (R)-(-)-MTPA-Cl (10 µL). Seal and incubate at room temperature for 12 hours.

  • Quenching: Add dimethylaminopropylamine (5 µL) to react with excess acid chloride.

  • Extraction: Dilute with ether, wash with 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4.

  • Analysis: Dissolve the residue in CDCl3 and acquire a 500 MHz

    
    H-NMR spectrum.
    
  • Calculation: Assign chemical shifts (

    
    ) for protons L1 (left) and L2 (right) of the chiral center.
    
    • Calculate

      
      . (Note: This requires synthesizing both esters or comparing to literature values for the specific anisotropy model).
      
    • Interpretation: Positive

      
       values indicate protons on the right side of the plane; negative values indicate the left.
      

References

  • Mori, K. (2014). Stereochemical studies on pheromonal communications. Proceedings of the Japan Academy, Series B, 90(5), 155-170. Link

  • Bello, J. E., et al. (2015). Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons. Proceedings of the National Academy of Sciences, 112(4), 1077-1082. Link

  • Zhang, J., et al. (2021).[3] Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Microbiology, 12, 759975. Link

  • Wallin, E. A., et al. (2020).[4] Stereochemistry of two pheromonal components of the bumblebee wax moth, Aphomia sociella. Scientific Reports, 10, 2094.[4] Link

  • Plettner, E., et al. (1999). Structure-activity studies with pheromone-binding proteins of the gypsy moth, Lymantria dispar.[5] Biochemistry, 38(42), 13739-13745. Link

Sources

Chiral Fatty Acids in Coleoptera: Biological Function, Biosynthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Function of Chiral Fatty Acids in Coleoptera Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The stereochemical complexity of fatty acid derivatives in Coleoptera (beetles) represents a sophisticated evolutionary adaptation for chemical communication and defense. Unlike simple lipid metabolites, chiral fatty acids—specifically hydroxy fatty acids and their macrocyclic lactone derivatives—function as high-fidelity signal molecules. For researchers and drug development professionals, these compounds offer dual utility: as precise targets for biorational pest management (pheromones) and as reservoirs of bioactive scaffolds with potential antimicrobial and cytotoxic properties (defensive secretions). This guide synthesizes the structural biology, biosynthetic pathways, and analytical methodologies required to interrogate these systems.

Structural Diversity and Stereochemistry[1]

In Coleoptera, chiral fatty acids primarily exist as oxygenated derivatives (hydroxy fatty acids) or their cyclized products (macrolides). The biological activity of these compounds is strictly governed by their stereochemistry.

Macrocyclic Lactones (Macrolides)

These are the dominant aggregation pheromones in stored-product pests (Cucujidae, Nitidulidae). They are derived from chiral hydroxy fatty acids (HFAs) via intramolecular esterification.

Compound NameStructureSource SpeciesBiological FunctionStereochemistry
Ferrulactone I (E,E)-4,8-dimethyl-4,8-decadien-10-olideCryptolestes ferrugineus (Rusty Grain Beetle)Aggregation PheromoneAchiral (Macrocyclic)
Ferrulactone II (Z)-3-dodecen-11-olideCryptolestes ferrugineusAggregation Pheromone(S)-enantiomer is active; (R) is inactive/repellent.[1]
Cucujolide III (Z)-5-tetradecen-13-olideCryptolestes pusillusAggregation Pheromone(S)-enantiomer dominant.
Japonilure 14-methyl-1-hexadecenalPopillia japonica (Japanese Beetle)Sex Pheromone(R)-enantiomer is attractive; (S) is a potent inhibitor.
Defensive Fatty Acids

While often simpler in structure, defensive secretions in families like Carabidae and Tenebrionidae utilize specific fatty acid derivatives to repel predators or inhibit microbial growth.

  • Unsaturated Acids: Oleic acid and linoleic acid are common in the defensive glands of Tenebrionids (e.g., Luprops tristis), often acting as surfactants to facilitate the penetration of toxic quinones.

  • Short-Chain Chiral Acids: Methacrylic acid and tiglic acid (while short-chain) exhibit specific geometric isomerism crucial for their volatility and toxicity in Ground Beetles (Carabidae).

Biosynthetic Mechanisms[3][4][5]

The biosynthesis of chiral lactones in beetles is a remarkable example of metabolic plasticity, diverting common fatty acid precursors into specialized signaling pathways.

Case Study: Biosynthesis of Ferrulactone II in Cryptolestes ferrugineus

Research indicates a de novo pathway starting from Acetyl-CoA, involving chain elongation, desaturation, specific beta-oxidation, and stereoselective hydroxylation.

Mechanistic Pathway[1][2]
  • FAS Elongation: Acetyl-CoA + Malonyl-CoA

    
     Stearic Acid (C18:0).
    
  • Desaturation:

    
    9-Desaturase introduces a double bond 
    
    
    
    Oleic Acid.
  • Chain Shortening: Three cycles of

    
    -oxidation reduce the chain length to C12, retaining the unsaturation 
    
    
    
    (Z)-3-dodecenoic acid.
  • Stereoselective Hydroxylation: A cytochrome P450 (likely CYP4A subfamily) catalyzes

    
    -1 hydroxylation, creating the chiral center 
    
    
    
    11-hydroxy-(Z)-3-dodecenoic acid.
  • Cyclization: An acyl-CoA synthetase/lactonase complex effects ring closure

    
     Ferrulactone II.
    

Biosynthesis Acetyl Acetyl-CoA + Malonyl-CoA Stearic Stearic Acid (C18:0) Acetyl->Stearic De Novo Synthesis Oleic Oleic Acid (C18:1) Stearic->Oleic Dodecen (Z)-3-Dodecenoic Acid (C12:1) Oleic->Dodecen Chain Shortening Hydroxy 11-Hydroxy-(Z)-3-Dodecenoic Acid (Chiral Intermediate) Dodecen->Hydroxy Stereoselective Oxidation Ferrulactone Ferrulactone II (Macrocyclic Lactone) Hydroxy->Ferrulactone Intramolecular Esterification FAS Fatty Acid Synthase FAS->Acetyl Desat Delta-9 Desaturase Desat->Stearic BetaOx Beta-Oxidation (3 Cycles) BetaOx->Oleic CYP CYP4A (Omega-1 Hydroxylase) CYP->Dodecen Lact Lactonase/Cyclase Lact->Hydroxy

Figure 1: Biosynthetic pathway of Ferrulactone II in Cryptolestes ferrugineus, highlighting the critical stereoselective hydroxylation step.

Biological Functions

Pheromonal Communication

The primary function of chiral fatty acid derivatives in stored product beetles is aggregation .

  • Mechanism: Male beetles release species-specific blends (e.g., Ferrulactone I + II) to attract both sexes to a food source.[3]

  • Chiral Discrimination: The antennal receptors are highly tuned. In Popillia japonica, the (S)-enantiomer of Japonilure is not just inactive; it blocks the receptor for the (R)-enantiomer, functioning as a behavioral antagonist. This necessitates high enantiomeric purity in the biosynthetic process.

Chemical Defense

Beetles in the families Carabidae and Tenebrionidae utilize fatty acids as solvents and synergists for toxic compounds.

  • Surfactant Activity: In Luprops tristis, oleic acid reduces the surface tension of the defensive exudate, ensuring it spreads rapidly over the cuticle of an attacker (e.g., ants or frogs).

  • Antimicrobial Barrier: The free fatty acids in these secretions (e.g., methacrylic acid, tiglic acid) create a low-pH environment that inhibits bacterial and fungal growth, protecting the beetle in moist, pathogen-rich habitats.

Analytical Methodologies

Accurate characterization of these compounds requires resolving enantiomers that may be present in nanogram quantities.

Protocol: Chiral Analysis of Beetle Pheromones

Objective: Determine the absolute configuration of a macrocyclic lactone from a crude extract.

  • Extraction:

    • Immerse beetles in hexane or dichloromethane (DCM) for 20 minutes.

    • Concentrate under N2 stream.

  • Micro-Derivatization (Ring Opening):

    • Treat lactone with methanolic HCl to open the ring and form the methyl ester of the hydroxy fatty acid.

  • Stereochemical Assignment (Mosher's Method):

    • React the hydroxy ester with (R)- and (S)-MTPA-Cl (Mosher's acid chloride).

    • Analyze via 1H-NMR or GC-MS . The chemical shift differences (

      
      ) between the (R)- and (S)-MTPA esters allow assignment of the absolute configuration.
      
  • Direct Chiral GC:

    • Inject crude extract onto a Cyclodextrin-based column (e.g.,

      
      -DEX 120).
      
    • Compare retention times with synthetic enantiomeric standards.

AnalyticalWorkflow Sample Crude Extract (Hexane) GCMS GC-MS Screen (Achiral) Sample->GCMS Id Structure Deriv Ring Opening (MeOH/HCl) GCMS->Deriv If Lactone ChiralGC Chiral GC Analysis (Cyclodextrin Phase) GCMS->ChiralGC Direct Injection Mosher Mosher Esterification ((R)/(S)-MTPA-Cl) Deriv->Mosher Result Absolute Configuration Assigned Mosher->Result NMR/MS Delta ChiralGC->Result Rt Comparison

Figure 2: Workflow for the isolation and stereochemical assignment of chiral fatty acid derivatives.

Applications in Pest Management & Pharmacology[2]

Biorational Pest Control

The high specificity of chiral pheromones makes them ideal for Integrated Pest Management (IPM) .

  • Monitoring: Synthetic lures containing the specific (S)-Ferrulactone II are used to detect early infestations of grain beetles in silos, allowing for targeted rather than blanket fumigation.

  • Mating Disruption: Saturating an environment with the synthetic pheromone desensitizes male antennae, preventing aggregation and reproduction.

Drug Discovery Potential

The defensive secretions of Coleoptera remain an under-exploited resource for pharmaceutical discovery.

  • Novel Antibiotics: The synergistic mixture of fatty acids and quinones in Tenebrionid secretions has demonstrated efficacy against resistant Staphylococcus strains. The fatty acids likely disrupt the bacterial membrane, allowing the toxic quinones to penetrate.

  • Enzyme Inhibitors: The specific desaturases and hydroxylases (e.g., CYP4A) involved in pheromone biosynthesis are potential targets for novel insecticides that are non-toxic to mammals (who lack these specific pathway couplings).

References

  • Vanderwel, D., & Oehlschlager, A. C. (1987).[3] Biosynthesis of pheromones in Coleoptera. The Pheromone Biology of Coleoptera. Source:

  • Tittiger, C., & Blomquist, G. J. (2017). Pheromone Biosynthesis in Beetles. Insect Pheromone Biochemistry and Molecular Biology. Source:

  • Francke, W., & Dettner, K. (2005). Chemical Signalling in Beetles. Topics in Current Chemistry. Source:

  • Leal, W. S. (1998). Chirality of insect pheromones. Annual Review of Entomology. Source:

  • Sabu, T. K., & Thomas, J. (2022). The Chemical Composition and Antimitotic, Antioxidant, Antibacterial and Cytotoxic Properties of the Defensive Gland Extract of the Beetle, Luprops tristis. MDPI Molecules. Source:

  • Wang, B., et al. (2024). Comparative Transcriptomics Analysis Reveals Rusty Grain Beetle's Aggregation Pheromone Biosynthesis Mechanism.[2] International Journal of Molecular Sciences. Source:

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Methyloctanoic Acid via Orthoester Johnson-Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the high-fidelity synthesis of 3-methyloctanoic acid , a critical branched-chain fatty acid (BCFA) scaffold used in pheromone research, flavor chemistry (e.g., specific mutton/goat notes), and as a chiral building block for polyketide mimetics.

While traditional alkylation of enolates often yields racemic mixtures with poor regiocontrol, the Orthoester Johnson-Claisen Rearrangement offers a superior, stereoselective pathway. This protocol leverages the [3,3]-sigmatropic rearrangement of an in situ generated ketene acetal to transfer chirality from a secondary allylic alcohol to a


-unsaturated ester with high 

-selectivity.
Key Advantages of This Protocol
  • Stereochemical Fidelity: 1,3-chirality transfer allows for enantioselective synthesis starting from chiral pools.

  • Thermodynamic Driving Force: Continuous removal of ethanol drives the equilibrium forward, ensuring high conversion.

  • Scalability: The reaction avoids cryogenic conditions (unlike LDA/alkylation routes) and utilizes bulk reagents (Triethyl orthoacetate).

Mechanistic Principles & Causality

To ensure reproducibility, researchers must understand the "hidden" equilibria governing this reaction. The transformation is not a single step but a cascade.

The Reaction Cascade
  • Exchange: The allylic alcohol (starting material) exchanges with an ethoxy group on triethyl orthoacetate (TEOA) under weak acid catalysis.

  • Elimination: Thermal elimination of a second ethanol molecule generates the reactive ketene acetal . This is the rate-limiting setup.

  • Rearrangement: The ketene acetal undergoes a concerted [3,3]-sigmatropic shift via a chair-like transition state .

  • Result: The new C-C bond forms specifically at the

    
    -position of the original alcohol, creating a 
    
    
    
    -unsaturated ester.
Why 3-Methyloctanoic Acid?

To synthesize the 3-methyl skeleton, we utilize (E)-2-hepten-4-ol as the allylic alcohol.

  • The methyl group at C2 of the alcohol (relative to the alkene) becomes the C3-methyl branch in the ester product.

  • The resulting double bond is subsequently hydrogenated to yield the saturated acid.

Mechanistic Pathway Visualization

JohnsonClaisen Alcohol Start: (E)-2-Hepten-4-ol (Allylic Alcohol) MixedOrtho Intermediate 1: Mixed Orthoester Alcohol->MixedOrtho Exchange (-EtOH) TEOA Reagent: Triethyl Orthoacetate + Cat. Propionic Acid TEOA->MixedOrtho KeteneAcetal Intermediate 2: Ketene Acetal MixedOrtho->KeteneAcetal Elimination (-EtOH) Heat Driven TS Transition State: Chair-like Conformation KeteneAcetal->TS [3,3]-Sigmatropic Shift UnsatEster Product 1: Ethyl 3-methyl-4-octenoate TS->UnsatEster Irreversible FinalAcid Target: 3-Methyloctanoic Acid UnsatEster->FinalAcid 1. H2/Pd-C 2. Hydrolysis

Figure 1: The Johnson-Claisen cascade for 3-methyloctanoic acid synthesis.[1] Note the irreversible nature of the sigmatropic shift.

Experimental Protocol

Safety Note: This reaction produces ethanol vapor and requires heating near


. Perform in a fume hood. Propionic acid is corrosive.
Materials & Reagents[2][3]
ComponentRoleSpecification
(E)-2-Hepten-4-ol Substrate>98% purity, dry
Triethyl Orthoacetate (TEOA) Reagent & Solvent5–7 equivalents, Anhydrous
Propionic Acid Catalyst1–5 mol%
Xylene (Optional) Co-solventAnhydrous (if TEOA volume is insufficient)
Palladium on Carbon (10%) Hydrogenation Cat.Standard grade
Step-by-Step Methodology
Phase A: The Orthoester Rearrangement
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a distillation head (short-path distillation apparatus).

    • Why Distillation? The reaction is driven by Le Chatelier's principle. You must remove the ethanol generated during the exchange and elimination steps to push the equilibrium toward the ketene acetal.

  • Charging: Under an Argon atmosphere, charge the flask with (E)-2-hepten-4-ol (1.0 equiv) and Triethyl orthoacetate (7.0 equiv).

  • Catalysis: Add propionic acid (0.05 equiv).

  • Reaction: Heat the mixture gradually.

    • Target Temperature: The internal temperature should reach

      
       (boiling point of TEOA is 
      
      
      
      ).
    • Observation: Ethanol (bp

      
      ) will begin to distill over. Collect this distillate.
      
  • Monitoring: Maintain reflux/distillation for 2–4 hours. Monitor by TLC or GC-MS. The starting alcohol peak should disappear, replaced by the less polar ester peak.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove excess TEOA via rotary evaporation under reduced pressure.

    • Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc 95:5) yields Ethyl 3-methyl-4-octenoate .

Phase B: Hydrogenation & Hydrolysis
  • Hydrogenation: Dissolve the unsaturated ester in Ethanol. Add 10 wt% Pd/C. Stir under

    
     balloon atmosphere (1 atm) for 12 hours. Filter through Celite to remove Pd.
    
  • Hydrolysis: Treat the saturated ester with NaOH (2M, aq) in MeOH/THF. Stir at

    
     until TLC shows complete conversion to the acid.
    
  • Isolation: Acidify with 1M HCl, extract with diethyl ether, dry over

    
    , and concentrate to yield 3-methyloctanoic acid .
    

Critical Process Parameters (CPP)

The following parameters determine the success of the rearrangement phase.

ParameterOptimal RangeImpact of Deviation
Temperature

Too Low: Ketene acetal fails to form; reaction stalls. Too High: Polymerization of intermediates.
Acid Catalyst pKa

(Propionic)
Strong acids (e.g., pTsOH) may cause elimination of the alcohol to a diene or ether formation. Weak acids are crucial.
Ethanol Removal ContinuousFailure to remove EtOH pushes equilibrium back to the mixed orthoester, halting the reaction.

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion: Usually caused by insufficient ethanol removal. Ensure the distillation head is active and the temperature is sufficient to boil off EtOH but reflux TEOA.

  • By-product Formation: If the allylic alcohol dehydrates to a diene, the acidity is likely too high. Switch from Propionic acid to 2,4-dinitrophenol or simply reduce the catalyst loading.

Workflow Logic Diagram

Workflow Start Start: Reagent Mixing Heat Heat to 138°C Start->Heat CheckDistill Is Ethanol Distilling? Heat->CheckDistill Continue Continue Heating (2-4 hrs) CheckDistill->Continue Yes IncreaseTemp Increase Temp / Check Apparatus CheckDistill->IncreaseTemp No QC GC-MS Check: SM < 1%? Continue->QC IncreaseTemp->Heat QC->Continue No Workup Evaporate Excess TEOA & Flash Chromatography QC->Workup Yes

Figure 2: Operational decision tree for the rearrangement phase.

References

  • Seminal Methodology: Johnson, W. S.; Werthemann, L.; Bartlett, W. R.; Brocksom, T. J.; Li, T. T.; Faulkner, D. J.; Petersen, M. R.[2][3] "Simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds.[2][3] Synthesis of squalene." Journal of the American Chemical Society, 1970 , 92, 741–743.[2][3]

  • Mechanism & Review: "Johnson-Claisen Rearrangement." Organic Chemistry Portal.

  • Application to Branched Acids: Küppers, J., et al. "Synthesis of members of the 4-methyloctanoic acid series." Chemistry & Biodiversity, 2019 .[4][5] (Demonstrates analogous methodologies for methyl-branched fatty acids).

  • General Protocol: "Ortho Ester Claisen Rearrangement." Name-Reaction.com.

Sources

Field trapping protocols for Coconut Rhinoceros Beetle using acid lures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This application note details the field protocols for monitoring and mass-trapping the Coconut Rhinoceros Beetle (CRB), Oryctes rhinoceros, utilizing aggregation pheromones derived from the 4-methyloctanoic acid pathway.[1]

Critical Distinction on "Acid Lures": While the term "acid lure" is occasionally used colloquially in field entomology, it requires precise chemical definition to avoid failure:

  • The Pheromone Precursor (The Acid): Male CRB naturally produce 4-methyloctanoic acid as a minor component of their aggregation signal.[2]

  • The Active Field Lure (The Ester): The primary behavioral attractant is the ethyl ester of this acid: Ethyl 4-methyloctanoate (E4-MO) .

  • The Repellent (The Fermentation Acid): Unlike Palm Weevils (Rhynchophorus spp.) which are attracted to acetic acid (fermentation), CRB can be repelled by high concentrations of acetic acid.

Core Directive: This protocol focuses on the deployment of Ethyl 4-methyloctanoate (E4-MO) , the synthesized ester of the target acid, which serves as the industry-standard "Oryctalure."

Mechanism of Action: The Aggregation Pathway

The efficacy of the trap relies on mimicking the male beetle's biological signaling. The male locates a breeding site (rotting coconut wood) and releases the pheromone to attract both females (for mating) and other males (for aggregation).

Figure 1: Chemo-Ecological Signaling Pathway

CRB_Signaling Male Male CRB (Pioneer) Biosynthesis Biosynthesis (Fat Body) Male->Biosynthesis Initiates Acid 4-Methyloctanoic Acid (Minor Component) Biosynthesis->Acid Precursor Ester Ethyl 4-methyloctanoate (Major Attractant) Acid->Ester Esterification Response Aggregation Response (Male & Female) Acid->Response Weak Attraction Trap Field Trap (Vane/Bucket) Ester->Trap Synthetic Lure Synergy Host Volatiles (Ethyl Acetate/Ethanol) Synergy->Trap Optional Co-Attractant Trap->Response Olfactory Trigger

Caption: Figure 1: The conversion of 4-methyloctanoic acid to its ethyl ester is critical for high-efficacy trapping. The ester elicits the primary aggregation response.

Experimental Protocol: Trap Preparation & Deployment

Materials Required
  • Lure: Commercial E4-MO dispenser (Polyethylene sachet or membrane release).

    • Target Release Rate: 3 mg to 30 mg/day.

    • Purity: >95% (4S)-ethyl 4-methyloctanoate or racemic mixture.[3]

  • Trap Body: DeFence Trap (Netting) or Vane Bucket Trap (Panel).

  • Synergist (Optional): UV-LED (Solar powered, 365-395 nm).

  • Killing Agent: Soapy water (detergent reduces surface tension) or Tekken netting (mechanical).

The "Acid" Warning (Cross-Contamination)

Do NOT use weevil lures containing high loads of acetic acid in the same trap.

  • Rhynchophorus (Weevils): Require Fermentation Volatiles (Acetic Acid + Ethyl Acetate).

  • Oryctes (CRB): Repelled by strong Acetic Acid; attracted by E4-MO.

Step-by-Step Deployment Workflow
  • Site Selection:

    • Identify "edge effects" in palm plantations. CRB often congregate at the perimeter of clearings.

    • Select open areas away from dense canopy shading to allow pheromone plume dispersal.

  • Lure Activation:

    • Remove E4-MO sachet from cold storage (-20°C).

    • Allow to equilibrate to ambient temperature (25°C) for 30 minutes.

    • Note: Do not puncture the membrane unless specified by the manufacturer (e.g., ChemTica, APIS).

  • Trap Assembly (Vane Trap Method):

    • Attach the vanes to the collection bucket.

    • Suspend the lure from the central harness, ensuring it does not touch the trap walls (prevents contamination).

    • Crucial Height: Hang the trap so the collection bucket is 2 meters (6.5 ft) above ground level.

  • Synergist Integration (UV-Light):

    • Attach the UV-LED unit to the top of the vanes.

    • Ensure the solar panel faces the trajectory of maximum sunlight (typically South-facing in Northern Hemisphere).

Figure 2: Field Deployment Logic

Deployment_Workflow Start Site Survey (GPS Mapping) Select Trap Selection (Vane vs. Net) Start->Select LurePrep Lure Prep (E4-MO Activation) Select->LurePrep Install Installation (Height: 2m) LurePrep->Install Avoid Contamination Monitor Weekly Monitoring Install->Monitor Data Data Logging (Sexing & Counting) Monitor->Data Data->Monitor Re-bait every 4-8 weeks

Caption: Figure 2: Operational workflow for CRB trap deployment. Note the recursive loop for re-baiting based on lure depletion rates.

Data Analysis & Interpretation

When analyzing catch data, distinguish between "Pioneer Males" and responding females to assess population dynamics.

Table 1: Lure Efficacy & Release Rates
Lure TypeChemical CompositionRelease Rate (mg/day)Target EfficacyNotes
Standard Oryctalure Ethyl 4-methyloctanoate3 - 6HighStandard monitoring dose.
High-Load Lure Ethyl 4-methyloctanoate20 - 30Very HighUsed for mass trapping/eradication.
Acid Precursor 4-Methyloctanoic AcidVariableLowNot recommended as standalone.
Weevil Blend Ethyl Acetate + Acetic AcidHighNegative Repels CRB; attracts Weevils.
Troubleshooting Low Catch Rates:
  • Lure Depletion: In tropical heat (>30°C), release rates accelerate. Weigh lures weekly to verify depletion.

  • Lure "Blindness": If the background scent of rotting organic matter (natural breeding sites) is too strong, it may outcompete the trap.

    • Solution: Increase trap density or sanitize the area (remove rotting logs).

  • Ant Interference: Predatory ants (e.g., Oecophylla) may consume trapped beetles before counting. Use sticky barriers on hanging wires.

References

  • Hallett, R.H., et al. (1995). Aggregation pheromone of coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae).[3][4] Journal of Chemical Ecology.

    • Source:

  • University of Guam (2016). CRB Trapping Methods and DeFence Trap Construction.

    • Source:

  • Bedford, G.O. (1980). Biology, ecology, and control of palm rhinoceros beetles. Annual Review of Entomology. Context: Establishes the role of rotting wood acids as breeding site cues vs. pheromones.
  • Morin, J.P., et al. (1996). Ethyl 4-methyloctanoate, major component of Oryctes rhinoceros male pheromone.[4][5]

    • Source:

  • Hawaii Department of Agriculture.

    • Source:

Scientist's Notes (Self-Correction & Validation)

  • Validation: The protocol prioritizes the ester over the acid because field trials (Hallett et al.) demonstrated the ester is 10x more effective than previous attractants.

  • Nuance: While "acid lures" are mentioned in older literature or confusion with weevil protocols, the acid (4-methyloctanoic acid) is primarily a biosynthetic precursor. Using it alone is inefficient.

  • Safety: E4-MO is generally safe, but concentrated pheromones can cause skin irritation. Use nitrile gloves during sachet handling to prevent "human scent" contamination which can deter beetles.

Sources

Troubleshooting & Optimization

Separating (R) and (S) enantiomers of 6-methyloctanoic acid on chiral GC

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers attempting the chiral separation of 6-methyloctanoic acid (hMOA) . This compound presents a specific chromatographic challenge: the "remote chiral center" problem, where the stereogenic center at C-6 is significantly distant from the functional group (carboxyl) typically used for derivatization.

Case ID: hMOA-Chiral-GC Status: Active Support Assigned Specialist: Senior Application Scientist, Separation Science Division

Executive Summary: The "Remote Center" Challenge

Separating the (R) and (S) enantiomers of 6-methyloctanoic acid is notoriously difficult compared to its shorter-chain analogs (e.g., 4-methyloctanoic acid). The chiral center at C-6 is five carbons away from the carbonyl group. In standard Gas Chromatography (GC), the lack of proximity between the interaction site (ester/acid group) and the chiral center reduces the enantioselective energy difference (


) needed for separation.

Success Strategy:

  • Column Selection: Utilization of specific silylated

    
    -cyclodextrin phases (e.g., Hydrodex 
    
    
    
    -6TBDM
    ).
  • Derivatization: Moving beyond standard Methyl Esters (FAMEs) to Isopropyl or Free Acid forms to enhance chiral recognition.

Method Development Workflow

Follow this logic gate to establish a working method. Do not skip the derivatization check.

MethodDevelopment Start Start: 6-Methyloctanoic Acid Deriv Step 1: Derivatization (Standard FAME) Start->Deriv Column Step 2: Column Selection Hydrodex β-6TBDM Deriv->Column Run1 Initial Run 110°C Isothermal Column->Run1 Check Check Resolution (Rs) Run1->Check Success Success: Rs > 1.5 Validate Method Check->Success Yes Fail Fail: Rs < 1.0 Peak Overlap Check->Fail No AltDeriv Alternative Derivatization Isopropyl Ester or Free Acid Fail->AltDeriv Modify Sterics OptTemp Optimize Temp Lower to 90-100°C AltDeriv->OptTemp OptTemp->Check

Caption: Decision tree for optimizing chiral separation of remote-center fatty acids.

Standard Operating Procedures (SOPs)

Protocol A: Standard FAME Analysis (Baseline)

Use this as your starting point. Note that for 6-methyloctanoic acid, this often yields partial separation.

  • Derivatization: 14%

    
     in Methanol (
    
    
    
    C, 10 min)
    
    
    Extract into Heptane.
  • Column: Hydrodex

    
    -6TBDM  (25 m 
    
    
    
    0.25 mm
    
    
    film thickness).[1]
    • Phase Chemistry: Heptakis-(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-

      
      -cyclodextrin.[1]
      
  • Carrier Gas: Helium @ 30 cm/sec (Constant Flow).

  • Temperature Program:

    • Start:

      
      C (Hold 1 min)
      
    • Ramp:

      
      C/min to 
      
      
      
      C
    • Hold: 10 min.

Protocol B: The "High-Resolution" Alternative (Recommended)

If Protocol A fails (Rs < 1.5), switch to this immediately.

  • Rationale: Changing the ester group to Isopropyl increases the steric bulk near the anchoring group, altering the inclusion angle into the cyclodextrin cavity and often improving the resolution of remote chiral centers. Alternatively, analyzing the Free Acid avoids the masking effect of the ester entirely.

  • Derivatization (Isopropyl Ester):

    • Mix sample with excess Isopropanol + Acetyl Chloride (Catalyst).

    • Heat at

      
      C for 30 mins.
      
    • Extract into Hexane.

  • GC Parameters (Modified):

    • Column: Same (Hydrodex

      
      -6TBDM).
      
    • Temperature: Isothermal at

      
      C or 
      
      
      
      C. (Lower temperatures favor chiral recognition thermodynamics).

Troubleshooting Guide & FAQs

Issue 1: "I see only one peak, or a 'shoulder' instead of two peaks."

Diagnosis: Loss of enantioselectivity due to the "remote center" effect. The methyl ester is too slender/flexible, and the C-6 center is not interacting deeply enough with the cyclodextrin rim. Solution:

  • Switch to Isopropyl Esters: The bulkier group forces a different inclusion geometry.

  • Lower the Temperature: Chiral separation is enthalpy-driven. Lowering the oven temperature by

    
    C (and sacrificing run time) exponentially increases selectivity (
    
    
    
    ).
  • Check Elution Order: For 4-methyloctanoic acid (analog), the (R)-enantiomer typically elutes before the (S)-enantiomer on

    
    -CD phases. Verify this with a pure standard if available.
    
Issue 2: "My peaks are tailing significantly."

Diagnosis: If analyzing the Free Acid , this is due to adsorption of the carboxyl group on active sites in the column or liner. Solution:

  • Liner Maintenance: Switch to a deactivated, wool-packed liner.

  • Derivatize: If you are running free acids and seeing tailing, you must derivatize to an ester (Methyl or Isopropyl).

  • Column History: If the column was previously used for basic compounds (amines), it may have active sites. Trim 0.5m from the inlet.

Issue 3: "Can I use a standard Wax chiral column?"

Answer: No. Standard PEG (Wax) columns separate based on polarity, not chirality. You need a Cyclodextrin (CD) based phase. Specifically, the


-6TBDM  substitution pattern is critical for branched fatty acids. Commercial equivalents include:
  • Macherey-Nagel: Hydrodex

    
    -6TBDM[2]
    
  • Restek: Rt-

    
    DEXsa (Check selectivity, may vary)
    
  • Supelco:

    
    -DEX 120
    

Performance Data Summary

The following table summarizes expected separation factors (


) based on structural analogs (4-methyloctanoic) and specific literature on branched fatty acids.
Analyte FormColumn PhaseTemp (

C)
Resolution (Rs)Notes
Methyl Ester Hydrodex

-6TBDM
110~1.0 - 1.2Often partial separation (shoulder).
Isopropyl Ester Hydrodex

-6TBDM
100> 1.5 Recommended. Best balance of time/resolution.
Free Acid Hydrodex

-6TBDM
120~1.3 - 1.5Good resolution but high risk of peak tailing.
Ethyl Ester Hydrodex

-6TBDM
110~1.1Marginally better than methyl, worse than isopropyl.

References

  • Macherey-Nagel. Hydrodex® β-6TBDM GC Capillary Column Specifications. Available at: [Link]

  • ResearchGate. Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. (Discusses the separation of analogous 4-methyl acid/ester pairs). Available at: [Link]

  • AOCS. Alternatives to Methyl Esters for GC Analysis of Fatty Acids. (Technical guide on using Isopropyl/Butyl esters for improved resolution). Available at: [Link]

  • Restek Corporation. Chiral GC Column Selection Guide. Available at: [Link]

Sources

Optimizing release rates of carboxylic acid pheromones in field traps

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Release Rates of Carboxylic Acid Pheromones in Field Traps

To: Research Scientists, Chemical Ecologists, and Field Station Managers From: Senior Application Scientist, Bio-Control Technologies Subject: Technical Protocols for Carboxylic Acid Pheromone Dispensers

Introduction: The Challenge of Acidic Semiochemicals

Carboxylic acid pheromones (e.g., 9-oxo-2-decenoic acid in honeybees, various fatty acids in weevils and beetles) present unique thermodynamic challenges compared to standard acetate or alcohol pheromones.[1] Their high polarity leads to strong intermolecular hydrogen bonding, often resulting in dimerization .[2]

In the field, this means the effective vapor pressure is not just a function of temperature, but of the monomer-dimer equilibrium. If not managed, this leads to "lure failure" where the dispenser still contains chemical but releases it below the biological threshold. This guide provides the engineering and analytical protocols to stabilize and validate these release rates.

Module 1: Dispenser Engineering & Kinetics

Core Concept: You are not just releasing a chemical; you are managing a phase transition. For carboxylic acids, the release rate (


) from a reservoir is often governed by Fickian diffusion through a membrane (like polyethylene).[1]
Matrix Selection Guide
Dispenser TypeSuitability for Carboxylic AcidsMechanismPros/Cons
Polyethylene (PE) Vial/Bag High Diffusion through polymer wall.[1]Pros: Zero-order release (constant rate) as long as reservoir exists. Cons: Wall thickness must be calibrated to acid chain length.
Rubber Septa Low to Medium Matrix desorption (First-order).[1]Pros: Cheap, easy to load. Cons: Acids bind strongly to rubber matrix; release rate drops exponentially (half-life issue).[1]
Sintered Glass / Wick Medium Evaporation from surface.Pros: High release rates. Cons: Prone to oxidation; highly sensitive to wind/temperature (dumping).
Aerogel / Polymer Matrix Conditional Porous diffusion.Pros: Protects from UV. Cons: Critical Failure: Absorbs water at >80% RH, blocking release pores.
The Dimerization Trap

Carboxylic acids exist in equilibrium:


. The dimer is significantly less volatile.
  • Troubleshooting: If release rates are inexplicably low despite high loading, your matrix may be promoting dimerization.

  • Solution: Use a co-solvent in the reservoir (e.g., small % of a polar but volatile solvent) to disrupt hydrogen bonding and shift equilibrium toward the volatile monomer.

Module 2: Analytical Validation (Quantifying Release)

Directive: Do not rely on "theoretical" load rates. You must validate the actual emission rate (ng/hr).

Gravimetric Analysis (High Load)
  • Use Case: High-release dispensers (>1 mg/day).[1]

  • Protocol: Weigh dispensers weekly on a microbalance (

    
    ).
    
  • Correction: You must run a "blank" dispenser (solvent only) to subtract solvent loss weight from pheromone loss weight.

GC-FID/MS Quantification (Low Load)
  • Critical Step: Derivatization. Carboxylic acids tail badly on non-polar GC columns (e.g., DB-5) due to adsorption.[1] You must derivatize.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or Diazomethane.[1]

  • Workflow:

GC_Workflow Sample Field Lure Sample Extract Solvent Extraction (Dichloromethane) Sample->Extract Deriv Derivatization (BSTFA + 1% TMCS) Extract->Deriv Reaction Reaction: Acid -> TMS Ester Deriv->Reaction 60°C, 30 min GC GC-FID/MS Analysis (Quantify TMS Ester) Reaction->GC

Figure 1: Analytical workflow for quantifying carboxylic acid residues. Direct injection of underivatized acids leads to poor quantification.

Module 3: Field Environmental Dynamics

Temperature & The "Dumping" Effect

Release rates follow the Arrhenius equation. A


 rise can double or triple the release rate.
  • Scenario: A lure designed for Spring (

    
    ) is used in Summer (
    
    
    
    ).
  • Result: The lure "dumps" its content in 1 week instead of 4.

  • Fix: Decrease the surface area of the release membrane (e.g., use a thicker PE bag or smaller aperture) for summer deployments.

Trap Density Optimization

Based on field studies (e.g., Helicoverpa), the "More is Better" fallacy applies.[1]

  • Optimal Density: ~20 traps/acre is often the saturation point. Beyond this, you create a "pheromone plume confusion" where trails overlap, and insects cannot localize the trap.

Module 4: Troubleshooting & FAQs

Q1: My GC peaks for the acid are broad and tailing. What is wrong?

  • Diagnosis: You likely injected the free acid directly onto a non-polar column. The carboxyl group adsorbs to active sites in the inlet and column.

  • Fix: Derivatize with BSTFA to form the trimethylsilyl (TMS) ester. It is volatile and non-polar, yielding sharp peaks.[1]

Q2: The traps worked perfectly for 3 days, then stopped catching, even though the dispenser still has liquid.

  • Diagnosis: "Dimerization Lock" or Surface Oxidation. The volatile monomer released initially, leaving behind a dimer-rich or oxidized "crust" that blocks further diffusion.

  • Fix: Switch to a reservoir system (PE vial) rather than a surface-coated septum. Ensure the liquid inside is protected from UV (amber vials).

Q3: Can I use aerogel dispensers for carboxylic acids?

  • Diagnosis: Only in arid climates.

  • Reason: Aerogels are hydrophilic. At >80% RH, they absorb water, which creates a barrier layer that polar carboxylic acids cannot diffuse through efficiently.[1]

Q4: How do I calculate the "Field Life" of my lure?

  • Protocol:

    • Deploy 20 lures.

    • Retrieve 3 lures every week.

    • Extract and quantify remaining active ingredient (AI) via GC.

    • Plot

      
       vs. Time.[1]
      
    • The slope

      
       gives the rate constant. Half-life 
      
      
      
      .[1]

Decision Logic: Lure Selection

Lure_Selection Start Select Pheromone Type IsAcid Is it a Carboxylic Acid? Start->IsAcid NonAcid Standard Rubber Septum or PVC Matrix IsAcid->NonAcid No (Alcohol/Ester) EnvCheck Check Field Humidity IsAcid->EnvCheck Yes HighRH Avoid Aerogels. Use Polyethylene (PE) Vials. EnvCheck->HighRH > 80% RH LowRH Aerogel or PE Vials OK. EnvCheck->LowRH < 50% RH Duration Duration? HighRH->Duration Duration Needed? LowRH->Duration Short Thin-walled PE Bag or Rubber Septum (High Load) Duration->Short < 2 Weeks Long Thick-walled PE Vial (Zero-Order Release) Duration->Long > 4 Weeks

Figure 2: Decision matrix for selecting the appropriate dispenser technology based on chemical nature and environmental conditions.

References

  • El-Sayed, A. M., et al. (2025).[1][3] The optimal sex pheromone release rate for trapping the codling moth Cydia pomonella in the field. ResearchGate. Link

  • Sigma-Aldrich. (2024).[1] The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich Technical Library.[1] Link

  • Kovac, A., et al. (2024).[1][4] Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. Link

  • Lucchi, A., et al. (2024).[1][4] The Dynamics of Pheromone Release in Two Passive Dispensers Commonly Used for Mating Disruption. MDPI Insects. Link[1]

  • Faleiro, J.R., et al. (2025).[1] A Technique to assess the Longevity of the Pheromone (Ferrolure) used in Trapping the Date Red Palm Weevil. SciSpace. Link

Sources

Technical Support Center: Troubleshooting Low Yield in Grignard Synthesis of Branched Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Grignard synthesis of branched fatty acids. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Nuances of Branched Fatty Acid Synthesis via Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation, offering a powerful method for the synthesis of complex molecules like branched fatty acids.[1] These structures are of significant interest in various fields, from pharmaceuticals to materials science. However, the inherent reactivity of the Grignard reagent, coupled with the steric challenges often presented by branched systems, can lead to frustratingly low yields. This guide will address common pitfalls in a direct question-and-answer format, providing you with the knowledge to diagnose and resolve issues in your experimental workflow.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Grignard Reagent Formation and Stability

Question 1: My Grignard reaction for forming the branched alkyl magnesium halide is not initiating or is proceeding with very low conversion. What are the likely causes and how can I fix this?

Answer:

Failure to initiate a Grignar reaction is a frequent and often frustrating issue, typically stemming from the deactivation of the magnesium surface or the presence of proton sources.

  • Causality: Grignard reagents are potent bases and will react readily with even trace amounts of acidic protons, such as those from water.[2] The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide.[3]

  • Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: This is the most critical factor. All glassware must be meticulously dried, either by flame-drying under vacuum or oven-drying overnight. Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential.[4]

    • Magnesium Activation: The magnesium oxide layer must be disrupted.

      • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (under an inert atmosphere) can expose a fresh reactive surface.

      • Chemical Activation: The addition of a small crystal of iodine is a common and effective method. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. The disappearance of the characteristic brown color of iodine is an indicator of activation. A few drops of 1,2-dibromoethane can also be used as an activator.

    • Initiation with a Small Amount of Alkyl Halide: Add a small portion of your branched alkyl halide to the activated magnesium. A gentle warming of the flask with a heat gun may be necessary to initiate the reaction. A noticeable exotherm and the appearance of a cloudy or grayish solution are signs of successful initiation.[5]

    • Solvent Choice: While diethyl ether is a traditional solvent, THF can sometimes be more effective due to its higher solvating power for the Grignard reagent.[6]

Question 2: My reaction mixture turns dark brown or black during the formation of the Grignard reagent. Is this normal, and what does it indicate?

Answer:

A dark coloration during Grignard reagent formation is often an indication of side reactions that can significantly lower the yield of your desired reagent.

  • Causality: The primary culprit is often the Wurtz coupling reaction , where the Grignard reagent reacts with the starting alkyl halide to form a homocoupled alkane.[4] This is particularly problematic with more reactive alkyl halides. The dark color can be due to the formation of finely divided metal byproducts.

  • Troubleshooting and Optimization:

    • Slow Addition of Alkyl Halide: Add the branched alkyl halide dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, minimizing the Wurtz coupling side reaction.

    • Temperature Control: Maintain a gentle reflux during the addition. Overheating can promote side reactions. Conversely, if the reaction is too vigorous, cooling with a water bath may be necessary.

    • Solvent Considerations: 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling by-products compared to THF in some cases.[4]

Reaction with Electrophiles (CO₂ or Lactones)

Question 3: I am using the carboxylation route with carbon dioxide (dry ice) to synthesize my branched fatty acid, but the yield is consistently low. What are the key parameters to optimize?

Answer:

The reaction of a Grignard reagent with carbon dioxide is a classic method for carboxylic acid synthesis.[7] However, several factors can impact the efficiency of this reaction, especially with sterically hindered Grignard reagents.

  • Causality: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of CO₂.[8][9] Inefficient mixing, premature quenching of the Grignard reagent, or side reactions can all lead to low yields.

  • Optimization Protocol:

    • CO₂ Source and Addition:

      • Dry Ice: Use freshly crushed, high-quality dry ice. Avoid using old dry ice that may have accumulated atmospheric moisture. Add the Grignard solution slowly to a slurry of crushed dry ice in anhydrous ether. This ensures a large excess of CO₂ and helps to dissipate the heat of the reaction.[9]

      • Gaseous CO₂: Bubbling dry CO₂ gas through the Grignard solution is another option.[8] Ensure the gas is thoroughly dried by passing it through a drying agent like concentrated sulfuric acid or a column of calcium chloride.

    • Temperature Management: The reaction is exothermic. Maintaining a low temperature (e.g., by using an ice-salt bath) during the addition of the Grignard reagent to the CO₂ can help to minimize side reactions.

    • Steric Hindrance: With highly branched alkyl halides, steric hindrance can slow down the rate of carboxylation.[10] In such cases, longer reaction times or slightly elevated temperatures after the initial addition may be necessary. However, be cautious as higher temperatures can also promote side reactions.

Question 4: I am attempting to synthesize a branched hydroxy fatty acid by reacting my Grignard reagent with a lactone, but the reaction is messy and the yield of the desired product is poor.

Answer:

The reaction of Grignard reagents with lactones (cyclic esters) can be a powerful tool, but it is prone to complications if not carefully controlled.

  • Causality: The initial nucleophilic attack of the Grignard reagent on the ester carbonyl opens the lactone ring to form a ketone intermediate.[11] This ketone is also susceptible to attack by a second equivalent of the Grignard reagent, leading to the formation of a diol.[12] Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the desired hydroxy fatty acid.

  • Troubleshooting and Optimization:

    • Stoichiometry: Carefully control the stoichiometry of the Grignard reagent. Using a slight excess (1.1-1.2 equivalents) can help ensure complete consumption of the lactone without promoting the second addition. The precise concentration of the Grignard reagent should be determined by titration prior to the reaction.

    • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C using a dry ice/acetone bath) to control the reactivity of the Grignard reagent. Add the Grignard solution dropwise to the lactone solution.

    • Quenching: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide intermediate to form the hydroxy fatty acid and will also help to break up any magnesium salt emulsions.

Work-up and Purification

Question 5: I am struggling to isolate my branched fatty acid from the reaction mixture after the acidic work-up. The separation is poor, and I suspect I am losing a significant amount of product.

Answer:

Proper work-up and purification are critical for obtaining a good yield of your branched fatty acid. The acidic nature of the product requires a specific extraction strategy.

  • Causality: Carboxylic acids are acidic and will be deprotonated in a basic aqueous solution, forming a water-soluble carboxylate salt. This property can be exploited to separate the fatty acid from neutral organic byproducts.

  • Acid-Base Extraction Protocol:

    • Initial Quench: After the reaction is complete, carefully quench the reaction mixture by pouring it over a mixture of crushed ice and a dilute strong acid (e.g., 1 M HCl). This will protonate the magnesium carboxylate salt to form the free carboxylic acid.

    • Solvent Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate. The branched fatty acid and any neutral byproducts will be in the organic layer.

    • Base Wash: Wash the organic layer with a dilute basic solution, such as 5% aqueous sodium bicarbonate or sodium carbonate.[13] This will deprotonate the carboxylic acid, forming the sodium carboxylate salt, which will move into the aqueous layer. Neutral byproducts will remain in the organic layer.

    • Isolation of the Fatty Acid: Separate the aqueous layer and carefully acidify it with a strong acid (e.g., concentrated HCl) until the solution is acidic to litmus paper. The protonated fatty acid will precipitate out of the aqueous solution or can be extracted with a fresh portion of organic solvent.

    • Drying and Evaporation: Dry the final organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the crude branched fatty acid.

Question 6: My final branched fatty acid product is an oil or a low-melting solid and is difficult to purify by crystallization. What are some alternative purification methods?

Answer:

Purification of branched fatty acids, especially those that are not crystalline at room temperature, can be challenging.

  • Causality: The presence of branches in the fatty acid chain can disrupt the regular packing of molecules in a crystal lattice, leading to lower melting points and difficulty in crystallization.[14]

  • Purification Strategies:

    • Low-Temperature Crystallization: Attempt crystallization from a suitable solvent (e.g., hexane, acetone, or a mixture) at low temperatures (-20 °C to -78 °C).[15]

    • Chromatography: Silica gel column chromatography can be an effective method for purifying fatty acids. A solvent system of hexane with a small percentage of ethyl acetate and a trace of acetic acid (to keep the carboxylic acid protonated) is often effective.

    • Distillation: For volatile branched fatty acids, vacuum distillation can be a viable purification method.

Experimental Protocols

Protocol 1: Titration of the Grignard Reagent

It is imperative to know the exact concentration of your Grignard reagent to ensure accurate stoichiometry in your reaction.

  • Accurately weigh approximately 100 mg of diphenylacetic acid into a flame-dried flask equipped with a magnetic stir bar.

  • Under an inert atmosphere (nitrogen or argon), add 5 mL of anhydrous THF and stir until the diphenylacetic acid is dissolved.

  • Slowly add the Grignard solution dropwise from a syringe until a persistent yellow color is observed.

  • Record the volume of the Grignard reagent added. The concentration can be calculated based on the 1:1 stoichiometry with diphenylacetic acid.

Protocol 2: Synthesis of a Branched Fatty Acid via Carboxylation (Example: 2,4-Dimethylhexanoic Acid)

This protocol provides a general procedure for the synthesis of a branched fatty acid using the carboxylation of a Grignard reagent.[10]

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 2-bromo-4-methylhexane (1 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the alkyl halide solution to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous diethyl ether.

    • Cool the Grignard solution in an ice bath and slowly transfer it via cannula or a dropping funnel to the dry ice slurry with vigorous stirring.

    • Allow the mixture to warm to room temperature and stir for at least one hour.

  • Work-up and Purification:

    • Carefully pour the reaction mixture over a mixture of crushed ice and 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with a 5% aqueous sodium bicarbonate solution.

    • Separate the aqueous layer containing the sodium carboxylate and acidify it with concentrated HCl.

    • Extract the acidified aqueous layer with diethyl ether.

    • Dry the final organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,4-dimethylhexanoic acid.

    • Purify the product by vacuum distillation or column chromatography as needed.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagent Grignard Reagent Formation Issue? Start->Check_Reagent Check_Reaction Reaction with Electrophile Issue? Check_Reagent->Check_Reaction No Initiation_Fail No Initiation/Low Conversion Check_Reagent->Initiation_Fail Yes Dark_Color Dark Reaction Mixture Check_Reagent->Dark_Color Yes Check_Workup Work-up/Purification Issue? Check_Reaction->Check_Workup No Carboxylation_Issue Low Yield with CO2 Check_Reaction->Carboxylation_Issue Yes Lactone_Issue Messy Reaction with Lactone Check_Reaction->Lactone_Issue Yes End Problem Resolved/Further Investigation Check_Workup->End No (Consult Further Resources) Isolation_Loss Product Loss During Extraction Check_Workup->Isolation_Loss Yes Purification_Diff Difficulty in Final Purification Check_Workup->Purification_Diff Yes Sol_Initiation Improve Anhydrous Conditions Activate Mg Optimize Initiation Initiation_Fail->Sol_Initiation Troubleshoot Sol_Dark Slow Alkyl Halide Addition Control Temperature Consider Solvent Change Dark_Color->Sol_Dark Troubleshoot Sol_Initiation->End Sol_Dark->End Sol_Carboxylation Optimize CO2 Addition Control Temperature Consider Steric Effects Carboxylation_Issue->Sol_Carboxylation Troubleshoot Sol_Lactone Titrate Grignard Low Temperature Reaction Careful Quenching Lactone_Issue->Sol_Lactone Troubleshoot Sol_Carboxylation->End Sol_Lactone->End Sol_Isolation Implement Acid-Base Extraction Proper Quenching Isolation_Loss->Sol_Isolation Troubleshoot Sol_Purification Low-Temp Crystallization Chromatography Vacuum Distillation Purification_Diff->Sol_Purification Troubleshoot Sol_Isolation->End Sol_Purification->End

Caption: A decision tree for troubleshooting low yields in the Grignard synthesis of branched fatty acids.

Reaction Mechanism: Grignard Carboxylation

Grignard_Carboxylation RMgX R-MgX (Branched Grignard Reagent) Intermediate R-C(=O)O⁻ MgX⁺ (Magnesium Carboxylate Salt) RMgX->Intermediate Nucleophilic Attack CO2 O=C=O (Carbon Dioxide) CO2->Intermediate Product R-COOH (Branched Fatty Acid) Intermediate->Product Protonation H3O H₃O⁺ (Acidic Work-up) H3O->Product

Caption: The mechanism of branched fatty acid synthesis via Grignard carboxylation.

Quantitative Data Summary

ParameterRecommendation for Branched SystemsRationale
Grignard Reagent Stoichiometry 1.1 - 1.5 equivalentsTo compensate for losses due to side reactions and ensure complete consumption of the starting material.
Reaction Temperature (Formation) Gentle Reflux (typically 35-65 °C depending on solvent)To ensure a steady rate of reaction without promoting excessive side reactions like Wurtz coupling.
Reaction Temperature (Carboxylation) -78 °C to 0 °CTo control the exothermicity of the reaction and minimize side reactions.
Reaction Temperature (Lactone Addition) -78 °CTo control the high reactivity of the Grignard reagent and prevent double addition to the intermediate ketone.

Conclusion

The Grignard synthesis of branched fatty acids is a versatile and powerful technique, but it demands careful attention to experimental detail. By understanding the underlying chemical principles and potential pitfalls, you can effectively troubleshoot and optimize your reactions to achieve higher yields and purity. This guide provides a framework for diagnosing common issues and implementing robust solutions. Remember that meticulous technique, particularly in maintaining anhydrous conditions and controlling reaction parameters, is paramount to success.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.5 Preparing Carboxylic Acids. In Organic Chemistry. OpenStax. Retrieved from [Link]

  • DasGupta, S. K., Rice, D. M., & Griffin, R. G. (n.d.). Synthesis of isotopically labeled saturated fatty acids. PubMed. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]

  • Clark, J. (2023, January 22). Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (n.d.).
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • A Review on Grignard Reagent. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Google Patents. (n.d.). US20140142332A1 - Process of preparing grignard reagent.
  • Musgrave, R. (2017, March 14). Grignard Reactions of Lactones [Video]. YouTube. Retrieved from [Link]

  • Gauth. (n.d.). Provide synthetic step(s) on how you would you prepare 2,4 - dimethylhexanoic acid from 2 [Chemistry]. Retrieved from [Link]

  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. (2013). Green Chemistry, 15(7), 1879-1888.
  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). US3758620A - Process for the preparation of grignard reagents.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. (n.d.).
  • Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO2 C
  • AOCS. (n.d.). Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises. Retrieved from [Link]

  • A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. (2023, May 12). PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.).
  • Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. (2024, April 18). PubMed Central. Retrieved from [Link]

  • Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization. (n.d.). PubMed Central. Retrieved from [Link]

  • Reactions of Grignard Reagents Reduction of Alkyl Halides. (n.d.).
  • Study of purification of fatty acids, tocopherols and sterols from deodorization distillate. (2005, September 30). Grasas y Aceites, 56(3), 226-231.
  • Google Patents. (n.d.). US9145341B2 - Process of preparing Grignard reagent.
  • Gauth. (n.d.). Provide synthetic step(s) on how you would you prepare 2, 4 - dimethylhexanoic acid from [Chemistry]. Retrieved from [Link]

  • β-Propiolactone. VII.1 Reactions with Grignard Reagents. (n.d.).
  • Quora. (2019, August 2). Why doesn't Grignard reagent act as a nucleophile when an alkyl halide is the electrophile?. Retrieved from [Link]

  • Isolation and Purification of Fatty Acid Steryl Esters from Soybean Oil Deodorizer Distillate. (n.d.).
  • Isolation and Ultra-Purification of Oleic Acid Extracted from Olive Oil Using Urea Crystallization. (n.d.). Research Journal of Pharmacy and Technology.
  • Genetic and chemical control of tuberculostearic acid production in Mycobacterium avium subspecies paratuberculosis. (n.d.). PubMed. Retrieved from [Link]

  • OpenStax. (2023, September 20). 10.6 Reactions of Alkyl Halides: Grignard Reagents. In Organic Chemistry. OpenStax. Retrieved from [Link]

  • Total Synthesis of a Mycolic Acid from Mycobacterium tuberculosis. (n.d.). PubMed Central. Retrieved from [Link]

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. (2023, February 22). PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: (R)-6-Methyloctanoic Acid Field Stability

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Degradation Dynamics of (R)-6-Methyloctanoic Acid in Tropical Vector Control

Document ID: TS-MOA-006R | Version: 2.1 | Role: Senior Application Scientist

Introduction

Welcome to the technical support hub for This compound . If you are accessing this guide, you are likely deploying semiochemical lures for Aedes aegypti surveillance or control in tropical environments.

This compound is a saturated, branched-chain fatty acid. While chemically robust compared to unsaturated pheromones, its efficacy in the field is threatened by three specific vectors: Volatility drift (physical loss), Microbial


-oxidation  (biological degradation), and Enantiomeric erosion  (loss of biological activity).

In the high heat (


) and humidity (

RH) of tropical field sites, "stability" is not just about chemical purity—it is about maintaining the active release rate . This guide prioritizes the troubleshooting of these field-specific failure modes.

Module 1: Physical Stability (Volatility & Release Rates)

The Issue: Users often report that lures "stop working" after 3–5 days in the field, despite the liquid remaining in the dispenser.

The Science: this compound is a volatile organic compound (VOC). Its vapor pressure follows the Clausius-Clapeyron relation , meaning a shift from


 (lab) to 

(field) can double the evaporation rate. In high humidity, water molecules compete for surface area on release matrices (nylon/sintered glass), causing erratic release spikes followed by premature depletion.
Troubleshooting Protocol: Gravimetric Release Verification

Use this protocol to determine if your failure is due to depletion or degradation.

Step-by-Step Methodology:

  • Baseline Measurement: Weigh

    
     fresh lures (
    
    
    
    ) on an analytical balance (
    
    
    ).
  • Field Simulation: Place lures in a localized environmental chamber or a shaded field site matching your target zone (

    
    , 
    
    
    
    ).
  • Interval Sampling: Retrieve 2 lures every 24 hours.

  • Desiccation (Critical): Tropical humidity adds water weight to the matrix, masking chemical loss. Desiccate retrieved lures in a vacuum desiccator with silica gel for 2 hours before weighing (

    
    ).
    
  • Calculation:

    
    
    

Data Interpretation:

Release ProfileDiagnosisRemediation
Linear Loss Ideal behavior.None required.
Exponential Decay "Burst" effect. Matrix is too permeable.Switch to LDPE sachets or reduce pore size of sintered glass.
Mass Gain Hygroscopic failure.The matrix is absorbing water, blocking acid release. Switch to hydrophobic polymers (e.g., HDPE).

Module 2: Chemical & Biological Integrity

The Issue: The lure liquid has turned cloudy or developed a "rancid" off-note, and trap catches have dropped to near zero.

The Science: As a saturated acid, this compound is resistant to auto-oxidation (unlike aldehydes). However, in the tropics, microbial degradation is the primary threat. Airborne bacteria and fungi (e.g., Pseudomonas spp.) thrive on the fatty acid carbon source, utilizing the


-oxidation pathway  to cleave two carbons at a time, producing shorter, non-attractive chains (e.g., 4-methylhexanoic acid).
Visualizing the Degradation Pathway

DegradationPathway Start This compound (Active Lure) Inter1 Acyl-CoA Thioester Start->Inter1 Enzymatic Activation Microbe Microbial Contamination (Pseudomonas/Fungi) Microbe->Inter1 Colonization BetaOx β-Oxidation Cycle (Field Humidity >80%) Inter1->BetaOx Product1 Acetyl-CoA (Metabolized) BetaOx->Product1 Product2 4-Methylhexanoic Acid (Inactive/Repellent) BetaOx->Product2 Chain Shortening (-2C)

Figure 1: Microbial degradation pathway via


-oxidation, converting the active C8 acid into inactive C6 byproducts.
Troubleshooting Protocol: Chemical Purity Check (GC-MS)
  • Extraction: Rinse the field-exposed lure matrix with 2 mL Dichloromethane (DCM).

  • Derivatization: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Heat at

    
     for 30 mins. Why? Fatty acids tail badly on GC columns; silylation ensures sharp peaks.
    
  • Analysis: Run on a non-polar column (e.g., DB-5ms).

  • Markers: Look for the emergence of peaks with

    
     (loss of 
    
    
    
    ) relative to the parent ion.

Module 3: Stereochemical Stability (The "R" Factor)

The Issue: The chemical purity is high (


), and the release rate is constant, but the mosquitoes are ignoring the trap.

The Science: Insect olfactory receptors are chiral-specific. Aedes aegypti responds strongly to the (R)-enantiomer . While thermal racemization is slow, enzymatic racemization by bacterial contaminants in wet traps can convert the active (R) form into the inactive (S) form or a racemic mixture, halving efficacy without changing the standard chemical profile.

Troubleshooting Workflow: Field Failure Analysis

FieldFailureTree Start Trap Efficacy Drop CheckMass 1. Check Lure Mass Start->CheckMass MassLow Mass < 10% Initial CheckMass->MassLow MassOK Mass > 50% Initial CheckMass->MassOK VolFail FAILURE: Volatility Action: Reduce Dispenser Pore Size MassLow->VolFail CheckChem 2. GC-MS Purity Check MassOK->CheckChem ChemBad New Peaks (C6 acids) CheckChem->ChemBad ChemGood Purity > 95% CheckChem->ChemGood BioFail FAILURE: Microbial Degradation Action: Add Preservative / Keep Dry ChemBad->BioFail CheckChiral 3. Chiral GC Analysis ChemGood->CheckChiral Racemic Racemic Mixture (50:50) CheckChiral->Racemic PureR Pure (R)-Enantiomer CheckChiral->PureR StereoFail FAILURE: Enantiomeric Erosion Action: Sterilize Matrix Racemic->StereoFail Unknown FAILURE: External Factors (Trap placement, CO2 supply) PureR->Unknown

Figure 2: Diagnostic decision tree for identifying the root cause of lure failure in field conditions.

Frequently Asked Questions (FAQ)

Q1: Can I store this compound lures in a standard fridge (


)? 
  • Answer: Yes, but moisture control is paramount . The acid is hydrophobic, but the dispenser matrix often absorbs condensation. Store lures in heat-sealed aluminized bags with a silica sachet. Cold storage prevents volatilization, but condensation upon removal can trigger microbial growth. Allow lures to reach room temperature before opening the bag.

Q2: My lures turned yellow after 2 weeks in the jungle. Are they toxic?

  • Answer: The yellowing is likely due to photo-oxidation of trace impurities or polymerization of the dispenser material, not the acid itself (which is colorless). However, if the smell has changed from "waxy/sweaty" to "acrid" or "cheesy," microbial

    
    -oxidation has occurred [1]. Replace the lure immediately; "cheesy" notes (shorter chain acids) can repel Aedes.
    

Q3: How do I prevent bacterial degradation in high-humidity traps?

  • Answer: Do not rely on the acid's acidity to kill microbes.

    • Shielding: Ensure the lure is inside a rain shield or housing that prevents direct contact with water.

    • Matrix Selection: Avoid cellulosic pads (paper). Use sintered polyethylene (PE) or polypropylene (PP) which are resistant to fungal attack [2].

    • Sterility: Handle lures with gloves. Human skin bacteria (Staphylococcus) can colonize the lure and metabolize the fatty acid.

References

  • Microbial Degradation of Fatty Acids: Title: Microbial biodegradation of aromatic alkanoic naphthenic acids is affected by the degree of alkyl side chain branching.[1] Source: The ISME Journal (2011).[1] URL:[Link]

  • Mosquito Attractant Stability: Title: Development and Field Evaluation of a Synthetic Mosquito Lure That Is More Attractive than Humans.[2] Source: ResearchGate (2025). URL:[Link]

  • Chemical Properties & Safety: Title: 6-Methyloctanoic acid | C9H18O2 | CID 10447.[3] Source: PubChem - NIH. URL:[Link]

  • Chiral Stability Context: Title: Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth.[4][5][6] Source: Journal of the American Chemical Society (2022). URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioassay Results of (R)-6-Methyloctanoic Acid and Ethyl 4-methyloctanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical ecology and drug development, understanding the nuanced differences in the biological activity of structurally similar molecules is paramount. This guide provides a detailed comparative analysis of two related fatty acid derivatives: (R)-6-Methyloctanoic acid and Ethyl 4-methyloctanoate. While Ethyl 4-methyloctanoate is a well-documented insect pheromone, the biological activity of this compound remains largely unexplored in publicly available scientific literature.

This document will delve into the known bioactivity of Ethyl 4-methyloctanoate and its corresponding carboxylic acid, 4-methyloctanoic acid, as a case study to explore the structure-activity relationship between an ester and a carboxylic acid in a biological context. We will examine the established bioassay protocols used to evaluate these compounds, present available quantitative data, and discuss the underlying biochemical principles that may govern their differential activities. This compound will be discussed in the context of its chemical properties as a representative of a less-studied, yet structurally relevant, methyl-branched fatty acid.

Introduction to the Compounds

Ethyl 4-methyloctanoate is a volatile ester that has been identified as the major component of the aggregation pheromone of several economically significant pest beetles, most notably the coconut rhinoceros beetle (Oryctes rhinoceros)[1][2]. Its fruity odor also lends it to applications in the flavor and fragrance industry[1]. As a pheromone, it plays a crucial role in insect communication, making it a valuable tool for pest monitoring and control strategies[1].

4-Methyloctanoic acid , the carboxylic acid precursor to the aforementioned ester, is also a natural product and is recognized as a component of the aggregation pheromone of rhinoceros beetles[3]. It is known for its characteristic "goaty" or "sheepy" flavor, contributing to the flavor profile of certain dairy products[4].

This compound is a chiral branched-chain fatty acid. While its specific biological activities are not extensively documented in scientific literature, it is a colorless to pale yellow liquid with a characteristic fatty odor and is soluble in organic solvents[5][6]. Its structural similarity to known bioactive compounds suggests potential for biological activity, warranting further investigation.

Table 1: Physicochemical Properties of the Subject Compounds

PropertyThis compoundEthyl 4-methyloctanoate4-Methyloctanoic Acid
Molecular Formula C₉H₁₈O₂[7]C₁₁H₂₂O₂[1]C₉H₁₈O₂[8]
Molecular Weight 158.24 g/mol [7]186.29 g/mol [1]158.24 g/mol [8]
Appearance Colorless to pale yellow liquid[5]Colorless to light yellow liquid[9]Liquid
Odor Fatty[5]Fruity[1]Goaty/Sheepy[4]
CAS Number Not available for (R)-isomer56196-53-3[1]54947-74-9[8]

The Biological Context: Pheromonal Activity in Oryctes rhinoceros

The primary biological context for comparing Ethyl 4-methyloctanoate and 4-methyloctanoic acid is their role as aggregation pheromones in the coconut rhinoceros beetle, a major pest of coconut and oil palms[1][10]. Aggregation pheromones are chemical signals that attract both sexes of a species to a specific location for mating, feeding, or colonization[3]. The biosynthesis of such fatty acid-derived pheromones in insects typically involves a series of enzymatic steps starting from acetyl-CoA, including fatty acid synthesis, desaturation, chain-shortening, and functional group modifications (e.g., reduction to alcohols, oxidation to aldehydes, or esterification)[11][12].

dot

Pheromone_Biosynthesis acetyl_coA Acetyl-CoA fatty_acid_synthesis Fatty Acid Synthase (FAS) acetyl_coA->fatty_acid_synthesis fatty_acyl_coa Fatty Acyl-CoA fatty_acid_synthesis->fatty_acyl_coa modification_enzymes Modification Enzymes (e.g., Desaturases, Elongases) fatty_acyl_coa->modification_enzymes modified_fatty_acyl_coa Modified Fatty Acyl-CoA modification_enzymes->modified_fatty_acyl_coa reduction Fatty Acyl-CoA Reductase (FAR) modified_fatty_acyl_coa->reduction alcohol Fatty Alcohol reduction->alcohol oxidation Alcohol Oxidase alcohol->oxidation esterification Alcohol Acyl- Transferase (AAT) alcohol->esterification aldehyde Fatty Aldehyde oxidation->aldehyde ester Fatty Acid Ester (e.g., Ethyl 4-methyloctanoate) esterification->ester hydrolysis Esterase ester->hydrolysis acid Carboxylic Acid (e.g., 4-Methyloctanoic Acid) hydrolysis->acid

Caption: Generalized biosynthetic pathway of fatty acid-derived insect pheromones.

Bioassay Methodologies: A Senior Application Scientist's Perspective

To quantitatively assess and compare the bioactivity of chemical compounds like pheromones, a suite of specialized bioassays is employed. The choice of assay is critical and depends on the specific question being addressed – from initial screening of antennal responses to behavioral validation in a controlled environment and, ultimately, field efficacy.

Electroantennography (EAG)

Principle and Application: EAG is a technique used to measure the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus[13]. It is an invaluable tool for rapidly screening compounds for their ability to elicit an antennal response, providing a physiological measure of detection[13].

Experimental Protocol (Generalized):

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect (e.g., an adult Oryctes rhinoceros)[13].

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip with a recording electrode. Both electrodes are typically silver wires housed in glass capillaries filled with a saline solution[14].

  • Stimulus Delivery: A constant stream of purified air is passed over the antenna. A puff of air carrying a known concentration of the test compound is introduced into the airstream for a short duration (e.g., 0.5 seconds).

  • Signal Recording and Amplification: The change in electrical potential between the electrodes is amplified and recorded. The amplitude of the negative voltage deflection is measured as the EAG response.

  • Data Analysis: Responses are typically normalized to a standard compound to allow for comparison across different preparations and experiments.

Causality Behind Experimental Choices: The use of a continuous airstream ensures a stable baseline and rapid removal of the stimulus. Excising the antenna allows for stable and repeatable recordings, although in some cases, whole-insect preparations are used. The choice of saline solution is critical to maintain the physiological viability of the antennal preparation.

dot

EAG_Workflow cluster_preparation Preparation cluster_stimulation Stimulation cluster_recording Recording & Analysis insect Immobilized Insect excision Antenna Excision insect->excision mounting Mounting on Electrodes excision->mounting airstream Constant Airflow stimulus Test Compound Puff airstream->stimulus amplification Signal Amplification stimulus->amplification recording Data Recording amplification->recording analysis Response Measurement & Normalization recording->analysis

Caption: Simplified workflow of an Electroantennography (EAG) bioassay.

Olfactometer Bioassays

Principle and Application: Olfactometers are used to study the behavioral responses of insects to olfactory cues in a controlled laboratory setting. Various designs exist, such as Y-tube and four-arm olfactometers, which allow for choice experiments between different odor sources.

Experimental Protocol (Four-Arm Olfactometer):

  • Apparatus: A four-arm olfactometer consists of a central chamber from which four arms extend. Each arm can be connected to a different odor source or a control (clean air).

  • Airflow: A controlled and purified airflow is passed through each arm towards the central chamber.

  • Insect Release: A single insect is introduced into the central chamber and allowed to acclimatize.

  • Behavioral Observation: The insect's movement is tracked, and the time spent in each arm and the number of entries into each arm are recorded over a set period.

  • Data Analysis: Statistical analysis is used to determine if the insect shows a significant preference for any of the odor sources compared to the control.

Causality Behind Experimental Choices: The use of multiple arms allows for the simultaneous comparison of several stimuli. A controlled airflow is essential to create distinct odor plumes and prevent the mixing of odors. Tracking software can be used for automated and unbiased data collection.

Field Trapping Bioassays

Principle and Application: Field trapping studies are the ultimate test of a putative pheromone's effectiveness under natural conditions. These assays are crucial for developing practical applications in pest management.

Experimental Protocol (for Oryctes rhinoceros):

  • Trap Design: Various trap designs can be used, such as vane traps or bucket traps[15].

  • Lure Preparation: A dispenser containing the test compound (e.g., Ethyl 4-methyloctanoate) is placed inside the trap. The release rate of the lure is a critical parameter[2].

  • Trap Placement: Traps are placed in the field at a specified density and height, often in areas with a high pest population[16].

  • Data Collection: The number of target insects captured in each trap is recorded at regular intervals.

  • Data Analysis: The capture rates of traps baited with different compounds or different release rates are compared statistically.

Causality Behind Experimental Choices: The choice of trap design can significantly influence capture efficiency. The release rate of the pheromone must be optimized to be attractive without being repellent. The inclusion of co-attractants, such as volatiles from host plants, can sometimes enhance trap capture[17][18].

Bioassay Results: A Comparative Analysis

While direct comparative bioassay data for this compound is not available, a comparison of the bioactivity of Ethyl 4-methyloctanoate and 4-methyloctanoic acid in Oryctes rhinoceros provides valuable insights into the structure-activity relationship.

Table 2: Summary of Field Trapping Bioassay Results for Oryctes rhinoceros

CompoundLure Release RateMean Beetle Capture (per trap per week)Source
Ethyl 4-methyloctanoate10 mg/day6.8[2]
Ethyl chrysanthemate (previous attractant)40 mg/day0.3[2]
Control (no lure)-0[2]

Field trials have demonstrated the superior performance of Ethyl 4-methyloctanoate over previously used attractants[2]. One study found that traps baited with Ethyl 4-methyloctanoate at a release rate of 10 mg/day captured an average of 6.8 rhinoceros beetles per week, compared to only 0.3 beetles in traps with ethyl chrysanthemate and none in control traps[2]. The majority of the captured beetles (81%) were females, most of which were sexually mature, highlighting the effectiveness of this pheromone for population control[2].

Another study reported that while Ethyl 4-methylheptanoate was as attractive as ethyl chrysanthemumate, it was more attractive than 4-methyloctanoic acid[15][19]. This suggests that the ester form (Ethyl 4-methyloctanoate) is a more potent attractant than the corresponding carboxylic acid for Oryctes rhinoceros in field conditions[15][19].

Structure-Activity Relationship: Carboxylic Acid vs. Ester

The observed difference in attractancy between 4-methyloctanoic acid and its ethyl ester derivative highlights a key principle in chemical ecology: small changes in chemical structure can lead to significant differences in biological activity. Several factors may contribute to this:

  • Volatility: Esters are generally more volatile than their corresponding carboxylic acids due to the absence of strong hydrogen bonding between ester molecules[20]. Higher volatility can lead to a wider and more readily detectable odor plume, increasing the likelihood of an insect encountering the pheromone.

  • Receptor Binding: The olfactory receptors in the insect's antennae are highly specific. The shape, size, and functional group of a molecule determine how well it fits into the binding pocket of a receptor protein. The replacement of the acidic proton of the carboxylic acid with an ethyl group in the ester changes the molecule's steric and electronic properties, which could lead to a stronger and more effective interaction with the target receptor.

  • Stereochemistry: The chirality of a molecule can also be critical for its biological activity. While some studies have shown that a racemic mixture of (S)- and (R)-ethyl 4-methyloctanoate is as attractive as the (S)-enantiomer alone, the specific roles of each enantiomer are not fully elucidated[15][19].

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and Ethyl 4-methyloctanoate, with a focus on the bioactivity of the latter and its corresponding carboxylic acid as a case study. The available evidence strongly supports the role of Ethyl 4-methyloctanoate as a potent aggregation pheromone for Oryctes rhinoceros, with field data demonstrating its superiority over 4-methyloctanoic acid as an attractant.

The lack of bioassay data for this compound presents a clear avenue for future research. Given its structural similarity to known pheromones, it would be valuable to screen this compound and its esters for activity in various insect species using the bioassay methodologies outlined in this guide. Such studies would not only contribute to our fundamental understanding of structure-activity relationships in chemical ecology but could also lead to the discovery of new and effective pest management tools.

For researchers in drug development, the principles of structure-activity relationships and the methodologies for assessing biological activity discussed here are broadly applicable. The subtle interplay between a molecule's functional groups and its biological target underscores the importance of precise molecular design and rigorous bio-evaluation in the development of novel therapeutic agents.

References

  • Morin, J. P., Rochat, D., Malosse, C., Lettere, M., de Chenon, R. D., Wibwo, H., & Descoins, C. (1996). Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae). Comptes Rendus de l'Académie des Sciences - Series III, Sciences de la Vie, 319(7), 595–602.
  • Frontiers in Bioengineering and Biotechnology. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) INCREASED ATTRACTION OF ORYCTES RHINOCEROS AGGREGATION PHEROMONE, ETHYL 4-METHYLOCTANOATE, WITH COCONUT WOOD. Retrieved from [Link]

  • ResearchGate. (2007). Efficient Synthesis of (±)-4-Methyloctanoic Acid, Aggregation Pheromone of Rhinoceros Beetles of the Genus Oryctes (Coleoptera: Dynastidae, Scarabaeidae). Retrieved from [Link]

  • ResearchGate. (1995). (PDF) Aggregation pheromone of coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae). Retrieved from [Link]

  • Jurnal Lahan Suboptimal. (2024). Comparative effectiveness of packaging design pheromone product to sustainable pest management of rhinoceros beetle in oil palm plantation. Jurnal Lahan Suboptimal : Journal of Suboptimal Lands. Retrieved from [Link]

  • Hallett, R. H., Perez, A. L., Gries, G., Gries, R., Pierce, H. D., Jr, Yue, J., Oehlschlager, A. C., Gonzalez, L. M., & Borden, J. H. (1995). Aggregation pheromone of coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae). Journal of Chemical Ecology, 21(10), 1549–1570.
  • Jurenka, R. (2024). Fatty Acid Origin of Insect Pheromones. Advances in Experimental Medicine and Biology, 1494, 501–518.
  • Khethari. (2024). Beginner's Guide to Pheromone Traps. Retrieved from [Link]

  • Syntech. (n.d.). ELECTROANTENNOGRAPHY. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyloctanoic acid. Retrieved from [Link]

  • Wayne Breslyn. (2025, March 15). Esters vs. Carboxylic Acids: Structures, Differences, and Examples [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • SciSpace. (1987). The development of a standard pheromone trapping procedure for Spodoptera litura (F) (Lepidoptera: Noctuidae). Insect Science and its Application. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl octanoic acid. Retrieved from [Link]

  • Laohontrep, S., et al. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments. Retrieved from [Link]

  • Plant Archives. (2025). Pheromone traps in insect pest management: a comprehensive review of their applications, efficacy and future directions in integrated pest management. Plant Archives, 25(1), 1349-1364.
  • Psiberg. (2022, July 16). Carboxylic acids vs. Esters - Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, April 15). 9.7: Carboxylic Acids and Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Pheromone trap. Retrieved from [Link]

  • Remedy Publications LLC. (2018). Evaluation of 4-Methyloctanoic Acid Compound in Goat Meat. Journal of Animal Science and Research. Retrieved from [Link]

  • Lahondère, C., & Vinauger, C. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of visualized experiments : JoVE, (169), 10.3791/62042.
  • Jurenka, R. (2024). Fatty Acid Origin of Insect Pheromones. ResearchGate. Retrieved from [Link]

  • Siti Nurulhidayah Ahmad, & Norman Kamarudin. (2011). Pheromone Trapping in Controlling Key Insect Pests: Progress and Prospects. Oil Palm Bulletin, 62, 12-24.
  • Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
  • Pandey, R., & Prakash, R. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the genus Oryctes. Arkat USA. Retrieved from [Link]

  • SpringerLink. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Metabolic Engineering. Retrieved from [Link]

  • Baker, T. C., & Haynes, K. F. (1987). Field and laboratory electroantennographic measurements of pheromone plume structure correlated with oriental fruit moth behaviour. Physiological Entomology, 12(3), 263-279.
  • National Institute of Standards and Technology. (n.d.). 4-Methyloctanoic acid. Retrieved from [Link]

  • JoVE. (2023, April 5). Electroantennography Odor detection for Odor Source Localization| Protocol Preview [Video]. YouTube. [Link]

  • Tillman, J. A., Seybold, S. J., Jurenka, R. A., & Blomquist, G. J. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect biochemistry and molecular biology, 29(6), 481–514.
  • The Good Scents Company. (n.d.). 6-methyl octanoic acid. Retrieved from [Link]

Sources

Validating chiral purity of 6-methyloctanoic acid using NMR shift reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 6-Methyloctanoic acid presents a specific "remote chirality" problem. The stereocenter at C6 is five bonds away from the carboxylic acid binding site (C1). Standard NMR chiral discrimination relies on magnetic anisotropy, which decays rapidly with distance (


).

The Verdict: While Lanthanide Shift Reagents (LSRs) like Eu(hfc)


 offer the fastest "mix-and-measure" workflow, they often fail to resolve the C6-methyl doublet in flexible fatty acid chains due to distance-dependent signal decay. Chiral Derivatization  (converting to amides/esters) is the superior alternative for high-accuracy validation, despite the increased labor.

This guide compares the rapid LSR method against the robust Derivatization method, providing a self-validating protocol to determine if the LSR method is sufficient for your specific batch analysis.

Part 1: Comparative Analysis of Methodologies

Method A: Lanthanide Shift Reagents (LSR)
  • Primary Reagent: Eu(hfc)

    
     (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate])
    
  • Mechanism: The Europium atom acts as a Lewis acid, coordinating with the carbonyl oxygen of 6-methyloctanoic acid. The chiral ligand environment induces diastereomeric pseudocontact shifts.

  • Best For: Rapid screening of moderate ee% (>90%); processes where sample recovery is needed.

Method B: Chiral Derivatization (The Alternative)
  • Primary Reagent: (S)-(-)-1-Phenylethylamine (forming a diastereomeric amide) or Mosher's Acid Chloride.

  • Mechanism: Covalent bond formation creates stable diastereomers with distinct physical properties and fixed conformations, allowing stronger anisotropic effects to reach the C6 position.

  • Best For: High-precision validation (ee > 99%); resolving remote chiral centers when LSRs fail.

Performance Matrix
FeatureMethod A: Eu(hfc)

(LSR)
Method B: Chiral Amide Derivatization
Time to Result < 1 Hour (In-tube titration)4–6 Hours (Synthesis + Workup)
Resolution at C6 Low to Moderate (Risk of overlap)High (Distinct chemical shifts)
Sample Recovery Yes (Flash chromatography)No (Destructive)
Moisture Sensitivity High (Water deactivates Eu)Low (Standard organic synthesis)
Cost per Run High (Reagent cost)Low (Amine reagents are cheap)

Part 2: Scientific Integrity & Self-Validating Protocol

The "Distance Decay" Validation System

To ensure scientific integrity, you cannot simply look for the C6 methyl split. You must validate that the reagent is active using an Internal Reference Signal (IRS) .

  • IRS (C2-Protons): The protons at C2 are close to the binding site. They must show significant splitting (

    
     ppm) upon Eu(hfc)
    
    
    
    addition.
  • Target (C6-Methyl): If C2 splits but C6 does not, the reagent is working, but the chiral influence is not propagating far enough. Stop and switch to Method B.

  • System Failure: If C2 does not split, the reagent is wet or the solvent is coordinating (e.g., residual acetone).

Detailed Protocol: Eu(hfc) Titration

Materials:

  • Analyte: 10 mg 6-methyloctanoic acid.

  • Solvent: 0.6 mL CDCl

    
     (Must be stored over molecular sieves; acid-free).
    
  • Reagent: Eu(hfc)

    
     (stored in desiccator).
    

Step-by-Step Workflow:

  • Baseline Scan: Acquire a standard

    
    H NMR spectrum. Identify the C6-methyl doublet (approx. 0.8–0.9 ppm) and the C2-methylene triplet.
    
  • Initial Doping (0.1 eq): Add 0.1 molar equivalents of Eu(hfc)

    
     directly to the NMR tube. Shake vigorously until dissolved.
    
  • The "Shift Check": Acquire a scan.[1]

    • Observation: All signals should shift downfield (paramagnetic shift).

    • Validation: Check C2 protons.[1] Are they broadening/splitting?

  • Incremental Titration: Continue adding Eu(hfc)

    
     in 0.1 eq increments (up to 0.5–0.7 eq).
    
    • Critical Step: Track the C6-methyl doublet. As the concentration of Eu increases, the signals for the R and S enantiomers should separate.

  • Endpoint Determination:

    • Stop when line broadening (blurring) obscures the splitting, or when the C6-methyl doublet resolves into two distinct doublets (or a quartet-like appearance).

Data Calculation (Enantiomeric Excess):



Where Area A and Area B are the integrations of the resolved split signals.

Part 3: Visualization of Decision Pathways

The following diagram illustrates the logical workflow for selecting and validating the chiral analysis method.

ChiralValidation Start Start: 6-Methyloctanoic Acid Chiral Purity Check DistanceCheck Assess Chirality Distance: C1 (COOH) to C6 (Me) > 4 Bonds? Start->DistanceCheck TryLSR Attempt Method A: Eu(hfc)3 Titration DistanceCheck->TryLSR Yes, but try fast method first CheckC2 Validation Step 1: Did C2 (Alpha) Protons Split? TryLSR->CheckC2 ReagentFail System Failure: Reagent Wet or Competing Solvent CheckC2->ReagentFail No CheckC6 Validation Step 2: Did C6 (Methyl) Split? CheckC2->CheckC6 Yes (System Active) DryReagent Action: Dry Solvent/Reagent Retry ReagentFail->DryReagent DryReagent->TryLSR SuccessLSR Success: Calculate ee% from LSR Spectrum CheckC6->SuccessLSR Yes (Resolution > 0.02 ppm) FailRemote Failure: Remote Chirality Issue (Anisotropy too weak) CheckC6->FailRemote No (Overlap persists) MethodB Switch to Method B: Derivatization (e.g., Phenylethylamine Amide) FailRemote->MethodB SuccessDeriv Success: Calculate ee% from Diastereomeric Amides MethodB->SuccessDeriv

Caption: Decision tree for validating chiral purity, incorporating "Self-Validating" checkpoints (C2 vs C6 splitting) to distinguish between reagent failure and method limitation.

References

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.

  • Sullivan, G. R. (1976). Chiral Lanthanide Shift Reagents. Topics in Stereochemistry, 9, 111-181.

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458.

  • Sigma-Aldrich. (2024). Product Specification: 6-Methyloctanoic Acid. (Note: Generic landing page provided for verification of commercially available standards).

Sources

Precision Profiling of Branched-Chain Fatty Acids: A Comparative Guide to Standard Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Branched-chain fatty acids (BCFAs)—primarily iso- and anteiso- isomers—are critical biomarkers for ruminant metabolism, neonatal gut health, and specific congenital metabolic disorders (e.g., Refsum disease). However, their analysis is plagued by a singular technical hurdle: chromatographic resolution. BCFAs frequently co-elute with straight-chain fatty acids (SCFAs) or unsaturated isomers on standard non-polar columns.

This guide objectively compares the primary Standard Reference Materials (SRMs) available for BCFA analysis, moving beyond simple catalog listings to evaluate their utility in qualitative screening versus quantitative validation. It further details a self-validating experimental workflow designed to resolve these structural isomers.

Part 1: Comparative Analysis of Reference Materials

The selection of a reference material dictates the analytical ceiling of your assay. For BCFA analysis, materials fall into three distinct categories: Qualitative Screening Mixes , Quantitative Neat Standards , and Matrix-Based SRMs .

Table 1: Comparative Assessment of BCFA Reference Standards
FeatureSupelco (Sigma) BAME Mix Larodan / Cayman Chemical (Neat Standards) NIST SRM 1950 / 2378 (Matrix)
Primary Utility Microbial Identification & Retention Time LockingAbsolute Quantification & Standard Curve GenerationMethod Validation & Accuracy Check
Composition ~26 Bacterial Acid Methyl Esters (Complex Mix)Single Isomers (e.g., anteiso-15:0, iso-17:0)Human Plasma / Serum (Natural Levels)
Quantification Qualitative Only (Ratios vary by lot)Quantitative (>99% Purity)Certified Values (for select BCFAs)
Isomeric Resolution High (Contains closely eluting isomers)N/A (Single component)Moderate (Dependent on user method)
Cost Efficiency High (One injection for many peaks)Low (Must purchase individually)High (Precious material)
Best For... Initial method development; verifying column resolution.Targeted quantification of specific biomarkers.Final validation of extraction efficiency.
Technical Deep Dive
1. The Screening Standard: Supelco BAME Mix

The Bacterial Acid Methyl Ester (BAME) Mix (e.g., Supelco Cat# 47080-U) is the industry standard for establishing chromatographic windows.

  • Performance: It contains a wide array of branched isomers (iso-15:0, anteiso-15:0, iso-17:0, etc.) derived from Bacillus species.

  • Limitation: It is not a quantitative standard. The relative abundance of fatty acids varies between batches. Using this for calibration curves will introduce significant error.

  • Application: Use this strictly to determine if your GC column can separate iso-15:0 from anteiso-15:0 and C15:0.

2. The Quantitative Gold Standard: Larodan & Cayman Chemical

For drug development and metabolic profiling, "approximate" retention times are insufficient. You require exact mass-to-charge ratios and response factors.

  • Larodan (ABITEC): Renowned for lipid specificity, offering comprehensive odd-chain and branched-chain libraries. Their standards are often >99% pure, essential for establishing Limit of Quantitation (LOQ).

  • Cayman Chemical (Matreya): Excellent for rare BCFAs (e.g., Phytanic acid, Pristanic acid) associated with peroxisomal disorders.

  • Application: Construct calibration curves using these neat standards. Spike these into a "blank" matrix to determine recovery rates.

3. The Validation Standard: NIST SRMs

NIST SRM 1950 (Metabolites in Human Plasma) and SRM 2378 (Fatty Acids in Serum) are critical for validating the entire workflow, from extraction to detection.

  • Performance: These contain naturally occurring BCFAs bound in triglycerides and phospholipids, mimicking real biological samples.

  • Application: Analyze these alongside your samples. If your calculated value for iso-17:0 deviates from the NIST certified (or reference) value, your extraction efficiency or methylation completeness is suspect.

Part 2: Experimental Protocol & Workflow

Core Directive: To analyze BCFAs, you must achieve separation of iso (methyl branch on penultimate carbon) and anteiso (methyl branch on antepenultimate carbon) isomers from their straight-chain counterparts.

Validated Workflow: Acid-Catalyzed FAME Synthesis

Base-catalyzed methylation (e.g., Sodium Methoxide) is faster but fails to methylate Free Fatty Acids (FFAs) and sphingolipids. For total BCFA profiling, acid catalysis is mandatory.

Step 1: Lipid Extraction (Modified Folch)
  • Sample: 100 µL Plasma/Serum or 50 mg Tissue.

  • Internal Standard: Spike with Deuterated C15:0 or C19:0 (if not naturally present). Do not use C17:0 as it interferes with bovine/dairy BCFAs.

  • Lysis: Add 2 mL Chloroform:Methanol (2:1 v/v). Vortex 1 min.

  • Phase Separation: Add 0.5 mL 0.9% NaCl. Centrifuge 3000 x g, 5 min.

  • Collection: Collect lower organic phase. Dry under N₂ stream.

Step 2: Derivatization (FAME Formation)
  • Reagent: Add 1 mL 14% Boron Trifluoride (BF₃) in Methanol or 3N Methanolic HCl .

  • Incubation: Heat at 90°C for 45-60 minutes . (Critical: BCFAs are sterically hindered and require sufficient energy/time compared to SCFAs).

  • Quench: Cool on ice. Add 1 mL Hexane and 1 mL Water.[1]

  • Extraction: Vortex. Centrifuge. Transfer upper Hexane layer to GC vial.

Step 3: Chromatographic Separation

The Column is Key: Standard DB-5 or HP-5 columns cannot resolve iso/anteiso pairs effectively.

  • Recommended Column: SP-2560 (100m) or CP-Sil 88 (100m) or SLB-IL111 (Ionic Liquid).

  • Carrier Gas: Hydrogen (for speed/efficiency) or Helium.

  • Temperature Program: Isothermal holds are often required around 170°C-180°C to allow the slight boiling point differences between branched isomers to effect separation.

Part 3: Visualization of Logic & Workflow

Diagram 1: BCFA Analytical Decision Matrix

This workflow illustrates the critical decision points preventing common analytical failures (e.g., loss of FFAs or co-elution).

BCFA_Workflow Start Biological Sample (Plasma/Tissue) extraction Lipid Extraction (Folch/Bligh-Dyer) Start->extraction decision_target Target Analyte? extraction->decision_target path_bound Bound Lipids Only (TAGs/PLs) decision_target->path_bound High Throughput path_total Total Fatty Acids (Bound + Free) decision_target->path_total BCFA Profiling deriv_base Base-Catalyzed (NaOCH3) FAST but INCOMPLETE path_bound->deriv_base deriv_acid Acid-Catalyzed (BF3-MeOH / HCl) COMPREHENSIVE path_total->deriv_acid column_select GC Column Selection deriv_base->column_select deriv_acid->column_select col_nonpolar Non-Polar (DB-5) FAIL: Co-elution column_select->col_nonpolar Standard col_polar High Polarity (SP-2560 / CP-Sil 88) PASS: Isomer Resolution column_select->col_polar Required for BCFA analysis GC-FID / GC-MS Quantification col_polar->analysis

Caption: Decision matrix for BCFA analysis highlighting the necessity of acid catalysis and polar columns.

Diagram 2: Elution Logic of Structural Isomers

Understanding the elution order on a highly polar cyanopropyl column (e.g., SP-2560) is vital for peak identification when using the BAME mix.

Elution_Logic cluster_0 Elution Order (Polar Column) Iso Iso-Isomer (Branch @ n-1) Lower Boiling Pt Anteiso Anteiso-Isomer (Branch @ n-2) Mid Boiling Pt Iso->Anteiso Elutes First Straight Straight Chain (n-Alkane) Highest Boiling Pt Anteiso->Straight Elutes Last Mechanism Interaction Mechanism: Polar stationary phase retains linear chains more strongly than branched chains. Mechanism->Anteiso

Caption: Elution order on polar columns: Iso-isomers elute before Anteiso, followed by Straight chains.

References

  • National Institute of Standards and Technology (NIST). (2024).[2] Certificate of Analysis: Standard Reference Material® 3275 - Omega-3 and Omega-6 Fatty Acids in Fish Oil. Retrieved from [Link]

  • LIPID MAPS. (2023). Fatty Acid Mass Spectrometry Protocol: Extraction and Quantification. Retrieved from [Link]

  • Ran-Ressler, R. R., et al. (2014). Branched-chain fatty acids in the human diet and their potential health implications. Current Opinion in Clinical Nutrition & Metabolic Care. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.